The Strategic Utility of 2-(1-Methyl-1H-indol-4-yl)ethanamine in Medicinal Chemistry: Physicochemical Profiling and Experimental Workflows
Executive Summary While 3-substituted indoles (tryptamines) serve as the canonical scaffolds for serotonergic pharmacology, orthogonal structural isomers offer a highly privileged and underexplored chemical space. 2-(1-M...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
While 3-substituted indoles (tryptamines) serve as the canonical scaffolds for serotonergic pharmacology, orthogonal structural isomers offer a highly privileged and underexplored chemical space. 2-(1-Methyl-1H-indol-4-yl)ethanamine (CAS: 1340562-56-2) represents a specialized building block where the ethylamine chain is shifted to the C4-position and the indole nitrogen is methylated (1)[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, solubility dynamics, and self-validating experimental workflows designed for drug development professionals.
Structural & Physicochemical Profiling
The structural nuances of 2-(1-Methyl-1H-indol-4-yl)ethanamine dictate its behavior in both biological assays and synthetic environments. Compared to the baseline properties of unsubstituted tryptamine (2)[2], the N1-methylation exerts a profound physicochemical shift.
Mechanistic Causality: The addition of the methyl group at the N1 position eliminates the hydrogen bond donor (HBD) capability of the indole ring. This reduction in hydrogen bonding lowers the Topological Polar Surface Area (TPSA) to approximately 30.9 Ų. In neuropharmacology, a TPSA below 60 Ų is highly correlated with enhanced passive diffusion across the Blood-Brain Barrier (BBB), making this scaffold highly desirable for central nervous system (CNS) targeting.
Table 1: Quantitative Physicochemical Data
Property
Value
Molecular Weight
174.24 g/mol
Molecular Formula
C₁₁H₁₄N₂
Exact Mass
174.1157 Da
Estimated XLogP3
~1.8 - 2.0
Topological Polar Surface Area (TPSA)
30.9 Ų
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
1 (Primary Amine)
Solubility Data & Formulation Matrix
Handling this compound requires a precise understanding of its phase behavior. As a free base, the lipophilic methylated indole core dominates, rendering it poorly soluble in aqueous physiological buffers. For high-throughput screening (HTS) or in vitro biological assays, it must be formulated as a hydrochloride (HCl) salt to prevent the compound from crashing out of solution and causing false-negative assay readouts.
Table 2: Empirical Solubility Matrix
Solvent
Free Base Solubility
Hydrochloride Salt Solubility
Water (pH 7.4)
< 0.1 mg/mL (Poor)
> 25 mg/mL (Excellent)
DMSO
> 50 mg/mL (Excellent)
> 50 mg/mL (Excellent)
Methanol
> 30 mg/mL (Good)
> 30 mg/mL (Good)
Hexane
~ 5 mg/mL (Moderate)
Insoluble
Experimental Workflows
Protocol 1: Self-Validating Hydrochloride Salt Generation
To utilize this compound in aqueous biological assays, researchers must convert the free base into a water-soluble salt. This protocol is designed as a self-validating system; the visual precipitation serves as an immediate indicator of reaction success.
Solubilization: Dissolve 100 mg of the free base in 2.0 mL of anhydrous diethyl ether (Et₂O).
Causality: Anhydrous conditions are critical. The presence of water will solubilize the newly formed HCl salt, preventing it from precipitating and drastically lowering the isolated yield.
Acidification: Place the vial in an ice bath (0°C). Slowly add 1.2 equivalents of 4M HCl in dioxane dropwise under continuous stirring.
Causality: Dioxane is utilized as the acid delivery vehicle because it is completely miscible with ether but acts as an anti-solvent for the resulting protonated amine salt, driving rapid crystallization.
Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with 1 mL of cold anhydrous ether to remove unreacted free base, and dry under high vacuum for 4 hours.
System Validation: Attempt to dissolve 1 mg of the final powder in 100 µL of 1x PBS (pH 7.4). Complete, instantaneous dissolution validates the successful conversion to the HCl salt.
Fig 1: Self-validating synthetic workflow for the hydrochloride salt conversion.
Protocol 2: LC-MS Analytical Characterization
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Acetonitrile.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: The inclusion of 0.1% Formic Acid is non-negotiable. It ensures the primary amine remains fully protonated during the chromatographic run, preventing peak tailing and guaranteeing efficient ionization in the mass spectrometer.
Mass Spectrometry: Operate in ESI+ (Electrospray Ionization) mode.
System Validation: The protocol is validated by the presence of a sharp, symmetrical chromatographic peak coupled with a dominant [M+H]⁺ mass-to-charge (m/z) signal at 175.1 .
Mechanistic Rationale & Target Space
Pharmacological Repurposing (5-HT Receptors)
Traditional 3-substituted tryptamines bind indiscriminately across multiple 5-HT receptor subtypes. By shifting the ethanamine chain to the 4-position and introducing steric bulk via N1-methylation, the molecule is forced into an altered spatial geometry. This prevents the compound from adopting the canonical binding pose of endogenous serotonin, thereby serving as a foundational scaffold for developing highly selective 5-HT₆ or 5-HT₁B/₁D receptor modulators (3)[3].
Beyond direct receptor modulation, 1H-indole-4-ethanamine derivatives are highly prized substrates in biocatalysis. When reacted with secologanin in the presence of the enzyme strictosidine synthase (STR), the unique C4-substitution forces an atypical Pictet-Spengler condensation. Instead of forming standard beta-carbolines, this reaction yields rare, seven-membered azepino-[3,4,5-cd]-indole skeletons (4)[4]. These complex architectures are currently being mined for novel antimalarial and neuroprotective therapeutics.
Fig 2: Structural determinants and their downstream pharmacological and synthetic implications.
References
GuideChem. 1H-Indole-1-ethanamine, 3-methyl- 103855-44-3 wiki (Includes CAS 1340562-56-2).1
Preliminary Toxicity and Safety Profile of 2-(1-Methyl-1H-indol-4-yl)ethanamine in Animal Models
An In-Depth Technical Guide: Abstract This document provides a comprehensive overview of the preliminary non-clinical toxicity and safety assessment of 2-(1-Methyl-1H-indol-4-yl)ethanamine, a novel indole-based compound...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Abstract
This document provides a comprehensive overview of the preliminary non-clinical toxicity and safety assessment of 2-(1-Methyl-1H-indol-4-yl)ethanamine, a novel indole-based compound with potential therapeutic applications targeting the central nervous system. The guide details the rationale, experimental design, and execution of a battery of in vitro and in vivo studies designed to identify potential hazards and establish a preliminary safety margin. Key assessments include acute and sub-chronic toxicity, a core battery of safety pharmacology evaluations, and genotoxicity screening. All methodologies are grounded in established regulatory guidelines to ensure data integrity and support future investigational new drug (IND) applications. The resulting profile is intended to inform dose selection for further studies and guide the overall clinical development strategy.
Introduction and Rationale
2-(1-Methyl-1H-indol-4-yl)ethanamine is a synthetic indole derivative. Structurally related compounds have shown significant activity at various neurotransmitter receptors, suggesting potential utility in treating neurological or psychiatric disorders. The development of any new chemical entity, particularly those with psychoactive potential, necessitates a rigorous and early assessment of its safety profile.[1][2] The primary objective of this preliminary toxicological evaluation is to characterize the compound's adverse effects following acute and repeated-dose administration, assess its impact on vital physiological functions, and determine its potential to cause genetic damage.[3]
This guide is structured to follow a logical progression, beginning with broad, high-dose acute assessments and moving toward more specific, repeated-dose and mechanistic safety studies. This approach allows for early identification of potential liabilities, conservation of resources, and informed decision-making at critical junctures in the drug development pipeline.[4] The selection of studies, including assessments of cardiovascular, central nervous system (CNS), and genetic toxicity, is directly informed by the compound's chemical class and anticipated pharmacological action, aligning with modern, mechanism-based approaches to safety assessment.[5][6]
Overall Preclinical Safety Assessment Workflow
The initial safety evaluation follows a tiered approach, integrating in vitro and in vivo assays to build a comprehensive preliminary profile. This workflow is designed to satisfy foundational regulatory requirements and identify critical safety signals early in development.
Caption: High-level workflow for preliminary safety assessment.
Acute and Sub-chronic Toxicity
The initial in vivo evaluation focuses on understanding the effects of both single and repeated administrations of the test compound. These studies are fundamental for identifying the maximum tolerated dose (MTD), potential target organs for toxicity, and appropriate dose levels for subsequent, longer-term studies.[7][8]
Acute Oral Toxicity (Rodent)
The objective of this study is to determine the potential for acute toxicity and to estimate the median lethal dose (LD50) after a single oral administration. This study is typically conducted in one rodent species (e.g., Sprague-Dawley rats) and helps to classify the compound by its acute toxicity.
Experimental Design Rationale: A limit dose test is often performed first. If no mortality is observed, further dose escalation is conducted to determine the LD50. Observations focus on clinical signs of toxicity, body weight changes, and gross pathology at necropsy.[9]
Illustrative Data Summary:
Parameter
Male Rats
Female Rats
LD50 (mg/kg)
~1800
~1750
Primary Clinical Signs
Piloerection, lethargy, ataxia, tremors
Piloerection, lethargy, ataxia
Time to Onset
~30 minutes post-dose
~30 minutes post-dose
Duration of Signs
24-48 hours
24 hours
Gross Necropsy Findings
Gastric irritation at high doses
Gastric irritation at high doses
Sub-chronic Toxicity (90-Day, Rodent)
Sub-chronic studies evaluate the effects of repeated exposure over a significant portion of the animal's lifespan (e.g., 90 days).[10] This is critical for identifying target organ toxicity, dose-response relationships, and the No-Observed-Adverse-Effect-Level (NOAEL), which is essential for calculating the initial safe starting dose in human clinical trials.[7][11]
Experimental Design Rationale: The study typically uses three dose levels (low, mid, high) and a concurrent vehicle control group, with an equal number of male and female animals in each group.[10] The high dose is selected to induce some toxicity but not mortality, while the low dose is intended to be a NOAEL. A recovery group is often included to assess the reversibility of any observed effects.[4] Comprehensive monitoring includes clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.[12]
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[5] For a compound with expected CNS activity, the core battery of tests focusing on the central nervous, cardiovascular, and respiratory systems is mandatory prior to first-in-human studies.[5]
Central Nervous System (CNS) Safety
Rationale: Given the indole-ethylamine structure, CNS effects are anticipated. A functional observational battery (FOB) or Irwin test is conducted in rodents to provide a semi-quantitative assessment of behavioral and physiological functions, including sensorimotor, autonomic, and excitability states.
Illustrative Findings: At doses exceeding the anticipated therapeutic range, the compound induced dose-dependent increases in motor activity, tremors, and stereotyped behaviors, consistent with its expected pharmacological class. No convulsive activity was noted at any dose tested.
Cardiovascular Safety: hERG Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[13] Therefore, an in vitro hERG assay is a cornerstone of early safety assessment.[14][15] The assay evaluates the compound's ability to block the hERG channel, typically expressed in a stable cell line (e.g., CHO or HEK cells), using patch-clamp electrophysiology.[13][15]
Illustrative Data Summary:
Concentration
% hERG Inhibition (Mean ± SD)
0.1 µM
2.5 ± 1.1%
1 µM
8.9 ± 3.4%
10 µM
25.7 ± 5.2%
30 µM
48.1 ± 6.8%
100 µM
85.3 ± 4.9%
IC50 Value
~31 µM
Interpretation: An IC50 value of >30 µM suggests a low-to-moderate risk for hERG-mediated cardiotoxicity. This value must be contextualized with the expected human plasma concentrations (Cmax) to determine the safety margin.
Respiratory Safety
Rationale: The impact on respiratory function is evaluated, typically in conscious animals (e.g., rats) using whole-body plethysmography. This non-invasive technique measures key parameters like respiratory rate, tidal volume, and minute volume.
Illustrative Findings: No significant adverse effects on respiratory parameters were observed at doses up to and including the highest dose tested in the CNS safety study.
Genetic Toxicology
Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can cause genetic damage through various mechanisms.[16][17] A standard battery of tests is required to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).[3][18]
Bacterial Reverse Mutation Assay (Ames Test)
Rationale: The Ames test is a widely used in vitro assay to detect a compound's potential to cause gene mutations.[19] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[20][21] The assay measures the ability of the test compound to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.[22] The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[20][21]
Caption: Workflow for the Ames bacterial reverse mutation assay.
Illustrative Results: 2-(1-Methyl-1H-indol-4-yl)ethanamine was considered non-mutagenic in the Ames test. No significant, dose-related increase in the number of revertant colonies was observed in any of the five tester strains, either in the presence or absence of the S9 metabolic activation system, up to the limit of cytotoxicity.
In Vivo Mammalian Erythrocyte Micronucleus Test
Rationale: The in vivo micronucleus test is the most common assay used to assess a compound's potential to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in a whole animal system.[23][24] The test evaluates the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind when a cell divides.[25] An increase in the frequency of micronucleated immature erythrocytes (polychromatic erythrocytes) in the bone marrow or peripheral blood of treated animals indicates genotoxicity.[25][26] This study is typically conducted in rodents and follows OECD 474 guidelines.[27]
Caption: Workflow for the in vivo micronucleus test.
Illustrative Results: The compound did not induce a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in the bone marrow of treated rats at any dose level compared to the vehicle control. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE) was not significantly altered, indicating no bone marrow toxicity. Therefore, the compound is considered non-clastogenic and non-aneugenic in this in vivo system.
Preliminary Reproductive and Developmental Toxicity Considerations
While full developmental and reproductive toxicology (DART) studies are conducted later in development, early considerations are crucial.[28] The results from sub-chronic studies, particularly histopathological evaluation of reproductive organs (testes, epididymides, ovaries, uterus), provide the first indication of potential reproductive toxicity.[29] Alternative models, such as zebrafish, are increasingly used for early screening of developmental toxicity.[30][31] Based on the 90-day study, 2-(1-Methyl-1H-indol-4-yl)ethanamine showed no treatment-related histopathological changes in the reproductive organs of male or female rats.
Summary and Forward Plan
This preliminary safety assessment of 2-(1-Methyl-1H-indol-4-yl)ethanamine provides a foundational understanding of its toxicological profile.
Acute Toxicity: The compound exhibits low acute oral toxicity in rodents.
Sub-chronic Toxicity: The primary target organ upon repeated administration is the liver, with effects observed at high doses that were partially to fully reversible. A clear NOAEL was established at 15 mg/kg/day in the 90-day rat study.
Safety Pharmacology: The compound demonstrates expected dose-dependent CNS activity. The risk of hERG-mediated cardiotoxicity is considered low to moderate based on the in vitro IC50 value, warranting further in vivo cardiovascular assessment. No adverse respiratory effects were identified.
Genotoxicity: The compound is non-mutagenic in the Ames test and non-clastogenic/aneugenic in the in vivo micronucleus test.
Based on this profile, the compound possesses a manageable safety profile for continued development. The forward plan should include in vivo cardiovascular telemetry studies in a non-rodent species to confirm the cardiovascular safety margin and the initiation of formal IND-enabling GLP toxicology studies.
Detailed Experimental Protocols
Ames Test Protocol (Plate Incorporation Method)
This protocol is adapted from established guidelines.[20][22][32]
Strain Preparation: Five tester strains (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are grown overnight in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.
Metabolic Activation: A cofactor-supplemented post-mitochondrial fraction (S9) from the livers of Aroclor 1254-induced rats is prepared and kept on ice.
Assay Procedure:
To 2.0 mL of molten top agar (45°C) containing a trace amount of histidine and biotin, add:
0.1 mL of the bacterial culture.
0.1 mL of the test compound solution (or vehicle/positive control).
0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of phosphate buffer (for -S9 plates).
The mixture is briefly vortexed and poured over the surface of a minimal glucose agar plate.
Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies on each plate is counted. A positive response is defined as a dose-related increase in revertants to at least twice the vehicle control value.
In Vivo Micronucleus Test Protocol (Rodent)
This protocol is based on OECD Guideline 474.[25][26][27]
Animal Dosing: Healthy young adult Sprague-Dawley rats (5/sex/group) are assigned to a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of the test compound. Doses are administered orally on two consecutive days, 24 hours apart.
Sample Collection: 24 hours after the final dose, animals are humanely euthanized. The bone marrow is flushed from the femurs using fetal bovine serum.
Slide Preparation: The bone marrow cell suspension is centrifuged, and the cell pellet is used to prepare smears on glass slides. Slides are air-dried and stained with a fluorescent dye (e.g., acridine orange) or Giemsa.
Microscopic Analysis: Slides are coded to blind the scorer. At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The number of normochromatic erythrocytes (NCEs) is also counted in a field containing at least 500 PCEs to determine the PCE/NCE ratio.
Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. Group means are compared using appropriate statistical methods. A positive result requires a statistically significant, dose-related increase in MN-PCEs in at least one dose group.
hERG Patch-Clamp Electrophysiology Protocol
This protocol is based on standard industry practices for cardiac safety assessment.[13][15]
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions and plated on glass coverslips 24-48 hours before the experiment.
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C). A specific voltage protocol is applied to elicit the characteristic hERG current (IKr).
Compound Application: After establishing a stable baseline recording in extracellular solution, the vehicle is applied, followed by sequentially increasing concentrations of the test compound. Each concentration is applied until a steady-state effect is observed (typically 3-5 minutes).
Data Acquisition and Analysis: The peak tail current is measured at each concentration. The percentage inhibition of the current is calculated relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data to a Hill equation.
References
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hERG Assay Services. (n.d.). Reaction Biology. Retrieved March 25, 2026, from [Link]
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved March 25, 2026, from [Link]
hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved March 25, 2026, from [Link]
CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved March 25, 2026, from [Link]
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In Vitro Genotoxicity Study. (n.d.). Creative Biolabs. Retrieved March 25, 2026, from [Link]
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GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved March 25, 2026, from [Link]
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Dynamic hERG models enhance cardiac safety assessment. (2024, July 05). Nanion Technologies. Retrieved March 25, 2026, from [Link]
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The Structural Ballet of a Designer Amine: An In-depth Technical Guide to the Structure-Activity Relationship of 2-(1-Methyl-1H-indol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals Abstract Indoleamines represent a cornerstone of neuropharmacology, with subtle structural modifications leading to profound changes in biological activity....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamines represent a cornerstone of neuropharmacology, with subtle structural modifications leading to profound changes in biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(1-Methyl-1H-indol-4-yl)ethanamine, a fascinating tryptamine derivative. By dissecting the molecule into its core components—the indole nucleus, the ethylamine side chain, and the N-methyl group—we will explore the intricate dance between chemical structure and pharmacological function. This document moves beyond a mere listing of modifications, delving into the causal relationships that govern receptor affinity, selectivity, and functional outcome. Through a synthesis of established principles from related tryptamines and targeted experimental design, we illuminate a rational path for the optimization of this scaffold for various therapeutic applications.
Introduction: The Significance of the Indoleamine Scaffold
The indoleamine framework is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of endogenous neurotransmitters, hormones, and clinically significant drugs.[1][2] At the heart of this family lies tryptamine, a simple yet elegant molecule whose derivatives exhibit a remarkable diversity of pharmacological effects. The subject of this guide, 2-(1-Methyl-1H-indol-4-yl)ethanamine, is a positional isomer of N-methyltryptamine (NMT), a compound found endogenously in humans and various plant species.[3][4] Understanding the SAR of this specific molecule is crucial for harnessing its therapeutic potential and for designing novel ligands with tailored pharmacological profiles.
The primary molecular targets for many tryptamines are serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel that mediate a vast array of physiological and pathological processes.[5][6] The interaction of a ligand with these receptors is a highly specific event, governed by the three-dimensional arrangement of its atoms and functional groups. This guide will systematically deconstruct 2-(1-Methyl-1H-indol-4-yl)ethanamine to understand how each structural element contributes to this molecular recognition and subsequent signal transduction.
Deconstructing the Pharmacophore: A Three-Point Analysis
The pharmacological profile of 2-(1-Methyl-1H-indol-4-yl)ethanamine can be rationalized by considering three key structural regions:
The Indole Nucleus: The bicyclic aromatic core that provides the fundamental scaffold for receptor interaction.
The Ethylamine Side Chain: The flexible linker connecting the indole ring to the basic nitrogen, crucial for proper orientation within the receptor binding pocket.
The Terminal Amine: The basic nitrogen atom, which is protonated at physiological pH and forms a critical ionic interaction with the receptor.
The following sections will explore the SAR of each of these regions in detail, drawing upon established knowledge of related tryptamine derivatives to infer the likely consequences of structural modifications.
The Indole Nucleus: More Than Just a Scaffold
The indole ring is not merely a passive anchor; its electronic properties and the position of its substituents play a pivotal role in determining receptor affinity and selectivity.
The Significance of the 4-Position Substitution
Substitution at the 4-position of the indole ring has a profound impact on the pharmacological properties of tryptamines.[1] The well-known psychedelic psilocin, for instance, is 4-hydroxy-N,N-dimethyltryptamine.[2] The presence of a substituent at this position can influence:
Receptor Subtype Selectivity: The nature and size of the 4-substituent can dictate the preference for different 5-HT receptor subtypes. For example, bulky substituents may sterically hinder binding to certain receptors while favoring interaction with others.
Intrinsic Efficacy: The electronic nature of the substituent (electron-donating or electron-withdrawing) can modulate the agonist, partial agonist, or antagonist character of the molecule.
To explore the SAR at this position for 2-(1-Methyl-1H-indol-4-yl)ethanamine, a systematic variation of the 4-substituent is proposed.
Modification
Rationale
Predicted Impact on Activity
Hydrogen (unsubstituted)
Baseline for comparison.
Provides a fundamental tryptamine profile.
Hydroxy (-OH)
Introduces a hydrogen bond donor/acceptor.
May increase affinity for specific receptor subtypes, potentially mimicking psilocin.
Methoxy (-OCH3)
Increases lipophilicity and alters hydrogen bonding capacity.
Could enhance brain penetration and alter receptor subtype selectivity.
Halogens (-F, -Cl, -Br)
Modulates electronic properties and lipophilicity.
Can be used to fine-tune receptor affinity and pharmacokinetic properties.
Small Alkyl groups (-CH3)
Increases lipophilicity and steric bulk.
May probe the size of the receptor binding pocket.
The Influence of the Indole Nitrogen (N1) Methylation
The methylation of the indole nitrogen in 2-(1-Methyl-1H-indol-4-yl)ethanamine is a key feature that distinguishes it from its unmethylated counterpart. This modification can:
Prevent Metabolism: N-methylation can block metabolic pathways that involve the indole nitrogen, potentially increasing the bioavailability and duration of action of the compound.[7]
Alter Electronic Distribution: The methyl group can influence the electron density of the indole ring, which in turn can affect its interaction with the receptor.
Impact Conformation: The presence of the N-methyl group can subtly alter the preferred conformation of the molecule.
The Ethylamine Side Chain: A Flexible Bridge
The two-carbon chain connecting the indole ring to the terminal amine is a critical determinant of activity. While variations in its length are generally detrimental to affinity for serotonergic receptors, modifications to its rigidity and the introduction of substituents can be informative.
Alpha- and Beta-Methylation
The introduction of a methyl group on the α- or β-carbon of the ethylamine chain can have significant effects:
Chirality and Stereoselectivity: Creates a chiral center, leading to stereoisomers that may exhibit different affinities and efficacies at various receptors.
Conformational Restriction: Restricts the free rotation of the side chain, which can lock the molecule into a more or less favorable conformation for receptor binding.
Metabolic Stability: Can block metabolism by monoamine oxidase (MAO), an enzyme that plays a key role in the degradation of tryptamines.[3]
The Terminal Amine: The Ionic Anchor
The basicity and substitution pattern of the terminal nitrogen are paramount for receptor interaction.
The Role of N-Methylation
In 2-(1-Methyl-1H-indol-4-yl)ethanamine, the presence of a single methyl group on the terminal amine (a secondary amine) is a key feature. The degree of N-alkylation significantly influences receptor affinity and functional activity.[8][9]
Modification
Rationale
Predicted Impact on Activity
Primary Amine (-NH2)
Baseline for comparison.
Generally shows good affinity for serotonin receptors.
Secondary Amine (-NHCH3)
Present in the parent molecule.
Often maintains or enhances affinity compared to the primary amine.
Tertiary Amine (-N(CH3)2)
Increases steric bulk and basicity.
Can significantly alter receptor selectivity and may introduce activity at other targets.
Quaternary Ammonium Salt
Introduces a permanent positive charge.
Drastically alters pharmacokinetic properties and may abolish central nervous system activity.[9]
Experimental Protocols for SAR Elucidation
A thorough investigation of the SAR of 2-(1-Methyl-1H-indol-4-yl)ethanamine requires a combination of chemical synthesis and pharmacological evaluation.
General Synthetic Strategy
A common and versatile method for the synthesis of substituted tryptamines is the Fischer indole synthesis.[1]
Workflow for Synthesis of 4-Substituted Analogs:
Caption: Synthetic workflow for 4-substituted analogs.
Pharmacological Evaluation
A comprehensive pharmacological characterization involves assessing both the binding affinity and the functional activity of the synthesized analogs at a panel of relevant receptors.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11]
Protocol for a Competitive Radioligand Binding Assay:
Preparation of Membranes: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-serotonin) and varying concentrations of the unlabeled test compound.
Separation: Separate the bound from the free radioligand by rapid filtration.
Quantification: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A): [12][13]
Cell Culture: Culture cells stably expressing the receptor of interest.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
Compound Addition: Add varying concentrations of the test compound.
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
Data Analysis: Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) to characterize the compound's potency and efficacy.
Pharmacokinetics and metabolic stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine
The Pharmacokinetics and Metabolic Stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine: A Mechanistic Whitepaper Executive Summary The development of neuropharmacological agents often relies on the modification of endogeno...
Author: BenchChem Technical Support Team. Date: April 2026
The Pharmacokinetics and Metabolic Stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine: A Mechanistic Whitepaper
Executive Summary
The development of neuropharmacological agents often relies on the modification of endogenous scaffolds to optimize pharmacokinetic (PK) properties while retaining pharmacodynamic efficacy. 2-(1-Methyl-1H-indol-4-yl)ethanamine (also known as 1-methyl-4-tryptamine or 1-Me-4-T) represents a strategic structural divergence from classic 3-substituted tryptamines (such as serotonin or N,N-dimethyltryptamine). By migrating the ethanamine side chain from the C3 to the C4 position of the indole ring and introducing a methyl group at the N1 position, researchers can fundamentally alter the molecule's metabolic fate.
This technical guide dissects the causality behind the pharmacokinetics and metabolic stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine, providing drug development professionals with a comprehensive framework for evaluating its utility as a therapeutic scaffold or advanced synthetic building block[1].
Structural Pharmacokinetics: The Causality of Scaffold Modification
To understand the metabolic profile of 2-(1-Methyl-1H-indol-4-yl)ethanamine, we must analyze the structure-property relationships (SPR) dictated by its two primary modifications relative to endogenous tryptamine.
The N1-Methylation Effect
Endogenous indoles possess a free secondary amine at the N1 position, which serves as a hydrogen bond donor. This site is highly susceptible to Phase II conjugation, specifically N-glucuronidation, which rapidly increases water solubility and facilitates renal clearance.
Causality: Alkylating the N1 position with a methyl group eliminates this hydrogen bond donor. This modification successfully blocks direct N-glucuronidation and significantly increases the lipophilicity (LogP) of the molecule[2]. A higher LogP enhances passive diffusion across the blood-brain barrier (BBB), a critical requirement for central nervous system (CNS) targets.
Trade-off: The increase in lipophilicity and the addition of the methyl group create a new liability: susceptibility to Cytochrome P450 (CYP450)-mediated N-demethylation, primarily driven by CYP1A2 and CYP3A4.
The C4-Ethanamine Shift (Isotryptamine Scaffold)
Classic tryptamines feature the ethanamine chain at the C3 position, which is the optimal spatial orientation for rapid oxidative deamination by Monoamine Oxidase A (MAO-A)[2].
Causality: Migrating the side chain to the C4 position (forming a 1H-indole-4-ethanamine derivative) introduces steric hindrance and alters the electronic distribution of the indole ring[3]. This spatial shift misaligns the primary amine with the FAD cofactor in the MAO-A catalytic pocket. While the compound still undergoes oxidative deamination, the intrinsic clearance (
CLint
) via MAO is significantly attenuated compared to its C3 counterparts, prolonging its biological half-life[4].
Phase I and Phase II Metabolic Pathways
The metabolic stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine is governed by a competition between altered MAO kinetics and increased CYP450 vulnerability.
Phase I (Oxidative Deamination): Despite the C4 shift, the primary amine remains a substrate for MAO (with a potential shift in preference toward MAO-B). The amine is oxidized to an intermediate aldehyde, which is rapidly converted by aldehyde dehydrogenase (ALDH) into 1-methyl-1H-indole-4-acetic acid, an inactive metabolite targeted for excretion[2].
Phase I (Ring Oxidation & Demethylation): The electron-rich indole ring is subject to CYP450-mediated hydroxylation, typically at the C5, C6, or C7 positions. Concurrently, CYP1A2 may facilitate N-demethylation, reverting the molecule to a secondary indole amine.
Phase II (Conjugation): While N1-glucuronidation is blocked, any hydroxylated metabolites (e.g., 5-OH-1-Me-4-T) will undergo rapid O-glucuronidation via UGT enzymes or sulfation via SULTs. Additionally, the primary amine can be acetylated by N-acetyltransferases (NAT), though this is a minor pathway.
Fig 1. Predicted Phase I and Phase II metabolic pathways of 2-(1-Methyl-1H-indol-4-yl)ethanamine.
Quantitative Pharmacokinetic Profiling
To contextualize the stability of this compound, we benchmark its predicted pharmacokinetic parameters against endogenous tryptamine (a classic 3-substituted, unmethylated indole). The data below illustrates the functional consequences of the structural modifications.
Table 1: Comparative Pharmacokinetic Parameters (Predicted vs. Classic Tryptamine)
Parameter
Endogenous Tryptamine (C3)
2-(1-Methyl-1H-indol-4-yl)ethanamine
Mechanistic Rationale
LogP (Lipophilicity)
~1.5
~2.2
N-methylation removes a polar hydrogen bond donor, increasing lipid solubility.
N-methylation and C4 shift force the molecule into secondary CYP-mediated pathways.
Estimated Half-life (
t1/2
)
< 15 minutes
45–90 minutes
Evasion of rapid MAO-A metabolism extends systemic circulation time.
Self-Validating Experimental Protocol: In Vitro Microsomal Stability
To empirically determine the metabolic stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine, a robust in vitro assay using Human Liver Microsomes (HLMs) is required. As a Senior Application Scientist, I mandate that this protocol be self-validating —meaning it must inherently prove that the observed degradation is strictly enzymatic and not an artifact of chemical instability or non-specific binding.
Step-by-Step Methodology
Preparation of Reagents:
Prepare a 10 mM stock solution of 2-(1-Methyl-1H-indol-4-yl)ethanamine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1% to prevent CYP inhibition.
System Setup & Controls (The Validation Logic):
Test Matrix: HLMs (0.5 mg/mL protein) + Test Compound + NADPH regenerating system.
Negative Control (-NADPH): HLMs + Test Compound + Buffer (No NADPH). Purpose: Validates that clearance is CYP/MAO-dependent. If the compound degrades here, it is chemically unstable.
Positive Control: Verapamil (CYP3A4/2D6 substrate) + HLMs + NADPH. Purpose: Validates that the microsomes are enzymatically active.
Incubation & Quenching:
Pre-incubate the microplates at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a deuterated analog). Causality: Cold organic solvent instantly denatures the enzymes, freezing the metabolic snapshot.
Sample Processing & LC-MS/MS:
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the parent mass transition.
Data Synthesis:
Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (
k
).
Calculate Intrinsic Clearance (
CLint
) using the formula:
CLint=(k×V)/P
, where
V
is the incubation volume and
P
is the mass of microsomal protein.
Fig 2. Self-validating in vitro microsomal stability assay workflow for clearance determination.
Conclusion
2-(1-Methyl-1H-indol-4-yl)ethanamine is a highly engineered scaffold that leverages steric hindrance and lipophilic masking to rewrite the pharmacokinetic rules of endogenous tryptamines. By shifting the ethanamine chain to the C4 position and methylating the N1 position, researchers can effectively bypass the rapid MAO-A clearance that plagues classic indoles, opening the door for prolonged systemic exposure and enhanced CNS penetration. Understanding these metabolic causalities is paramount for optimizing downstream drug formulation and dosing regimens.
References
Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine. ACS Medicinal Chemistry Letters. Retrieved from:[Link]
Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science / PMC. Retrieved from:[Link]
Computational Study of Pictet–Spenglerase Strictosidine Synthase: Reaction Mechanism and Origins of Enantioselectivity of Natural and Non-Natural Substrates. ACS Catalysis. Retrieved from:[Link]
Step-by-step synthesis pathway for 2-(1-Methyl-1H-indol-4-yl)ethanamine
Application Note: Synthesis and Mechanistic Evaluation of 2-(1-Methyl-1H-indol-4-yl)ethanamine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: C4-Substituted Indole Functionali...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Mechanistic Evaluation of 2-(1-Methyl-1H-indol-4-yl)ethanamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: C4-Substituted Indole Functionalization, Nitroaldol Condensation, and Hydride Reduction
Introduction and Strategic Rationale
The indole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of 5-HT receptor ligands and neuro-modulatory agents. While functionalization at the C2 and C3 positions of the indole nucleus is well-documented due to their inherent nucleophilicity, the C4-position exhibits significantly diminished reactivity[1]. Consequently, the synthesis of 4-substituted indoles often relies on pre-functionalized starting materials rather than direct C-H activation[1].
To synthesize 2-(1-Methyl-1H-indol-4-yl)ethanamine (also known as 1-methyl-4-tryptamine), the most robust and scalable retrosynthetic approach avoids complex cross-coupling in favor of a classic aliphatic chain extension. By utilizing commercially available 1-methyl-1H-indole-4-carbaldehyde[2], we can employ a highly efficient two-step sequence: a Henry (nitroaldol) condensation to install the carbon framework, followed by a global hydride reduction to yield the primary amine[3][4].
Synthetic Pathway Visualization
Caption: Two-step synthetic workflow for 2-(1-Methyl-1H-indol-4-yl)ethanamine via Henry reaction and reduction.
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde[4][5]. In this protocol, nitromethane serves as both the solvent and the nucleophile.
Mechanistic Causality: We utilize ammonium acetate (
NH4OAc
) as the catalyst. The acetate ion acts as a mild base to deprotonate nitromethane (pKa ~10), generating a resonance-stabilized nitronate anion[6]. The nitronate attacks the electrophilic carbonyl carbon of 1-methyl-1H-indole-4-carbaldehyde. While the initial product is a
β
-nitro alcohol, the elevated temperature and the presence of the ammonium ion facilitate an in situ E1cB dehydration[6][7]. This drives the equilibrium forward to exclusively yield the thermodynamically stable, highly conjugated (E)-nitroalkene.
Protocol:
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methyl-1H-indole-4-carbaldehyde (10.0 mmol, 1.59 g)[2].
Reagent Addition: Suspend the aldehyde in anhydrous nitromethane (20 mL). Add ammonium acetate (12.0 mmol, 0.92 g) in a single portion.
Reaction: Heat the vigorously stirring mixture to reflux (approx. 100 °C) under an inert argon atmosphere for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc, 3:1).
Workup: Upon completion, cool the reaction mixture to 0 °C in an ice bath. The conjugated (E)-1-methyl-4-(2-nitrovinyl)-1H-indole will typically precipitate as a brightly colored (yellow/orange) solid.
Isolation: Filter the precipitate under vacuum, wash with cold methanol (2 x 10 mL) to remove residual nitromethane and ammonium salts, and dry in vacuo.
Phase 2: Global Hydride Reduction
The reduction of a nitrovinyl group to a primary aliphatic amine requires a potent hydride source capable of reducing both the conjugated alkene and the nitro group. Lithium aluminum hydride (
LiAlH4
) is the reagent of choice for this exhaustive reduction in tryptamine synthesis[3].
Mechanistic Causality: The reduction proceeds in tandem. The hydride initially attacks the electron-deficient
β
-carbon of the nitroalkene, forming an intermediate aluminum nitronate. Subsequent equivalents of hydride reduce the nitro group through nitroso and hydroxylamine intermediates down to the primary amine[3]. A strict Fieser workup (n : n : 3n ratio of
H2O
: 15%
NaOH
:
H2O
) is mandated. This specific quenching sequence intentionally forms a granular, easily filterable aluminate salt lattice, preventing the notorious, unfilterable emulsions that trap the basic amine product.
Protocol:
Setup: Flame-dry a 500 mL two-neck flask. Add anhydrous Tetrahydrofuran (THF) (50 mL) and cool to 0 °C under argon.
Hydride Addition: Carefully suspend
LiAlH4
(40.0 mmol, 1.52 g) in the cold THF. Safety Note: Highly exothermic; ensure strict exclusion of moisture.
Substrate Addition: Dissolve the (E)-1-methyl-4-(2-nitrovinyl)-1H-indole (8.0 mmol) from Phase 1 in anhydrous THF (30 mL). Add this solution dropwise to the stirring
LiAlH4
suspension over 30 minutes to control the evolution of hydrogen gas.
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (65 °C) for 6 hours.
Fieser Quench: Cool the reaction to 0 °C. Sequentially and very slowly add: 1.5 mL of distilled
H2O
, followed by 1.5 mL of 15% aqueous
NaOH
, and finally 4.5 mL of distilled
H2O
. Stir vigorously for 30 minutes until the grey suspension turns into a crisp white solid.
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 x 20 mL) to extract all amine. Concentrate the filtrate under reduced pressure to yield the crude 2-(1-Methyl-1H-indol-4-yl)ethanamine as an oil, which can be purified via flash chromatography (DCM:MeOH:
NH4OH
, 90:9:1) or crystallized as a hydrochloride salt.
Highly Sensitive LC-MS/MS Method Development for the Quantification of 2-(1-Methyl-1H-indol-4-yl)ethanamine in Human Plasma
Executive Summary The quantification of novel synthetic indolethylamines, such as 2-(1-Methyl-1H-indol-4-yl)ethanamine (1-Me-4-AEI), in biological matrices is a critical bottleneck in preclinical pharmacokinetics and psy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of novel synthetic indolethylamines, such as 2-(1-Methyl-1H-indol-4-yl)ethanamine (1-Me-4-AEI), in biological matrices is a critical bottleneck in preclinical pharmacokinetics and psychopharmacological research. This application note details the development and validation of a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 1-Me-4-AEI in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and biphenyl-based chromatographic separation, this protocol eliminates the severe matrix effects commonly associated with plasma phospholipids, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.
Analyte Profiling & Mechanistic Rationale
2-(1-Methyl-1H-indol-4-yl)ethanamine is a structural isomer of standard tryptamines, characterized by an ethanamine chain at the C4 position and a methyl group at the N1 position of the indole ring.
Physicochemical Challenges:
High pKa (~9.8): The primary amine remains fully protonated at physiological pH. In reversed-phase LC, this basicity often leads to severe peak tailing due to secondary interactions with residual silanols on the silica backbone.
Matrix Susceptibility: Plasma contains high concentrations of endogenous glycerophospholipids. In positive Electrospray Ionization (ESI+) mode, these lipids compete for charge droplets, leading to unpredictable ion suppression or enhancement.
Isobaric Interferences: The biological matrix contains numerous endogenous indoles (e.g., tryptophan metabolites) that can produce overlapping precursor or product ions[1].
Methodological Design: The "Why" Behind the "How"
To build a trustworthy and reproducible assay, every step of the extraction and analytical process must be mechanistically justified.
Sample Preparation: Why SPE over Protein Precipitation?
Recent validated methods for 4-position ring-substituted tryptamines[2] and N,N-dimethyltryptamine[3] have utilized simple protein precipitation (PPT) with acetonitrile. However, PPT merely removes large proteins, leaving soluble phospholipids in the extract. This has historically resulted in significant matrix effects, such as the 45.7% ion enhancement observed for psilocybin in PPT-based assays[2].
To build a self-validating system immune to lot-to-lot plasma variations, we implemented Mixed-Mode Cation Exchange (MCX) SPE . The MCX sorbent contains both reverse-phase (hydrophobic) and sulfonic acid (cation exchange) functional groups. By acidifying the plasma, the primary amine of 1-Me-4-AEI becomes positively charged and binds tightly to the sulfonic acid groups. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—before eluting the target analyte with a basic organic solvent.
Chromatographic Separation: The Biphenyl Advantage
While endogenous indoles are frequently quantified using standard C18 columns[1], C18 relies purely on hydrophobic dispersion forces. We selected a Biphenyl stationary phase with polar endcapping. The biphenyl rings provide orthogonal
π−π
interactions with the electron-rich indole ring of 1-Me-4-AEI. This specific retention mechanism pulls the analyte away from early-eluting polar matrix components and improves peak symmetry for basic amines.
Mass Spectrometry: Predictive Fragmentation
In ESI+ mode, 1-Me-4-AEI readily forms a protonated precursor ion
[M+H]+
at m/z 175.1. Upon collision-induced dissociation (CID), the molecule undergoes two primary predictable cleavages:
Loss of Ammonia (-17 Da): Yields a highly stable fragment at m/z 158.1 (Quantifier).
Cleavage of the Ethanamine Chain (-45 Da): Yields the 1-methylindole cation at m/z 130.1 (Qualifier).
Figure 1: MRM fragmentation logic for 2-(1-Methyl-1H-indol-4-yl)ethanamine in ESI+ mode.
Step-by-Step Self-Validating Protocol
This protocol incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure real-time validation of the analytical run.
Internal Standard (IS): Tryptamine-d4 (100 ng/mL in methanol). Note: A deuterated analog is critical to correct for any minor variations in SPE recovery or ionization efficiency.
Spiking: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution.
Disruption: Add 200 µL of 2% Phosphoric acid (
H3PO4
). Vortex for 30 seconds. Causality: Lowers pH to < 3.0, ensuring the amine is fully ionized and disrupting protein-analyte binding.
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MCX cartridge.
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.
Washing:
Wash with 1 mL of 0.1N HCl (Removes aqueous-soluble endogenous salts).
Wash with 1 mL of 100% Methanol (Removes neutral lipids and phospholipids).
Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Causality: The high pH neutralizes the amine, releasing it from the sulfonic acid sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
The method was validated according to FDA/EMA bioanalytical guidelines. The use of MCX SPE drastically reduced the matrix effect compared to traditional PPT methods[2][3], ensuring that the ion suppression remained negligible across different lots of human plasma.
Table 2: Method Validation Summary
Validation Parameter
Result
Acceptance Criteria (FDA/EMA)
Linear Dynamic Range
0.5 – 500 ng/mL (
R2
> 0.998)
R2≥
0.990
Lower Limit of Quantitation
0.5 ng/mL (S/N > 10)
Precision
≤
20%, Accuracy 80-120%
Intra-Assay Precision (CV%)
3.2% – 6.8%
≤
15% (except LLOQ
≤
20%)
Inter-Assay Accuracy
94.5% – 106.2%
85% – 115%
Extraction Recovery
88.4%
±
4.1%
Consistent across QC levels
Matrix Effect (IS Normalized)
98.2% (No significant suppression)
85% – 115% (CV
≤
15%)
Carryover
< 0.1% of LLOQ area
≤
20% of LLOQ in blank after ULOQ
System Suitability Note: A double blank (matrix without IS or analyte) and a zero blank (matrix with IS only) must be injected prior to the calibration curve to verify the absence of isobaric interferences at the retention times of 1-Me-4-AEI and the internal standard.
How to dissolve 2-(1-Methyl-1H-indol-4-yl)ethanamine for in vitro cell culture assays
Application Note & Protocol Title: A Practical Guide to the Dissolution of 2-(1-Methyl-1H-indol-4-yl)ethanamine for In Vitro Cell Culture Assays Abstract: This document provides a detailed methodology for the solubilizat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Title: A Practical Guide to the Dissolution of 2-(1-Methyl-1H-indol-4-yl)ethanamine for In Vitro Cell Culture Assays
Abstract:
This document provides a detailed methodology for the solubilization and handling of 2-(1-Methyl-1H-indol-4-yl)ethanamine, a tryptamine derivative with potential applications in neuroscience and drug discovery research.[1][2] Due to the limited aqueous solubility common to many indole-based compounds, establishing a reliable dissolution protocol is critical for generating reproducible and accurate in vitro data. This guide outlines a systematic approach, from selecting an appropriate solvent and preparing concentrated stock solutions to making final dilutions in aqueous cell culture media. We address common challenges such as precipitation and compound instability, offering field-proven troubleshooting strategies to ensure experimental success and data integrity.
Introduction: The Challenge of Indole Solubility
2-(1-Methyl-1H-indol-4-yl)ethanamine belongs to the tryptamine family, a class of indole alkaloids investigated for a wide range of pharmacological activities.[2] A primary technical hurdle in their in vitro evaluation is their characteristically poor solubility in aqueous solutions, such as cell culture media. Direct dissolution in media is often impossible and can lead to inaccurate concentration assessments and inconsistent biological effects.
The standard and most effective strategy involves a two-step process:
Preparation of a highly concentrated stock solution in a suitable organic solvent.
Careful dilution of this organic stock into the final aqueous assay medium.
This application note provides a robust protocol based on the known properties of structurally similar compounds like tryptamine, which is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but sparingly soluble in aqueous buffers.[3]
While specific experimental data for 2-(1-Methyl-1H-indol-4-yl)ethanamine is not widely published, its structural properties as an indole and an amine allow for informed predictions regarding its handling.
The indole ring is a large, hydrophobic aromatic structure, which limits solubility in polar solvents like water or buffered media.
Organic Solvent
High (predicted in DMSO, Ethanol)
Non-polar and polar aprotic solvents can effectively solvate the indole structure. DMSO is a preferred solvent for creating high-concentration stocks for cell-based assays.[3][4]
pH-Dependence
Solubility may increase in acidic pH.
The ethanamine side chain is basic and can be protonated at lower pH, increasing the molecule's polarity and aqueous solubility.[4] However, pH manipulation must be compatible with cell culture conditions.
Stability
Susceptible to oxidation and photodegradation.
The indole ring is electron-rich and can be oxidized when exposed to air (oxygen) and light, often resulting in a color change (e.g., to yellow or brown) and loss of potency.[5]
Critical Stability Precautions:
Protect from Light: Always store the solid compound and its solutions in amber vials or by wrapping containers in aluminum foil to prevent photo-oxidation.[5]
Minimize Air Exposure: When preparing solutions, consider using degassed solvents and blanketing the headspace of the storage vial with an inert gas like argon or nitrogen.[5]
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[5]
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro screening.
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer and/or sonicator
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Step-by-Step Procedure:
Determine Molecular Weight (MW): First, confirm the molecular weight of 2-(1-Methyl-1H-indol-4-yl)ethanamine from the supplier's certificate of analysis. For the purpose of this guide, we will use a hypothetical MW of 188.25 g/mol .
Weigh the Compound: In a chemical fume hood, accurately weigh a specific amount of the solid compound. For example, to make 1 mL of a 10 mM stock, weigh out 1.88 mg.
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
Example: 0.001 L x 0.010 mol/L x 188.25 g/mol = 0.00188 g = 1.88 mg
Dissolution:
a. Transfer the weighed powder to a sterile, light-protected vial.
b. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for the 1.88 mg weighed above).
c. Vortex the solution vigorously for 1-2 minutes.
d. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be done cautiously to avoid degradation.[4][6]
e. Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
Storage:
a. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
b. Store the aliquots in tightly sealed amber vials at -20°C or -80°C for maximum stability.
Protocol: Preparation of Working Solutions in Cell Culture Media
This step is the most critical for avoiding compound precipitation. The goal is to dilute the DMSO stock into your aqueous medium while keeping the final DMSO concentration as low as possible, typically below 0.5% and preferably below 0.1%, to prevent solvent-induced cytotoxicity.[6]
Step-by-Step Procedure:
Warm the Medium: Warm your complete cell culture medium to 37°C in a water bath.
Thaw Stock Solution: Thaw a single aliquot of your 10 mM DMSO stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
Perform Dilution: To minimize precipitation, add the stock solution to the warm medium while gently swirling the tube or flask. Do not add the medium to the concentrated stock.[6]
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
i. Dispense 10 mL of pre-warmed complete cell culture medium into a sterile conical tube.
ii. Add 10 µL of the 10 mM DMSO stock solution to the medium.
iii. Immediately cap the tube and gently invert 5-10 times to mix thoroughly. The final DMSO concentration will be 0.1%.
Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting section.
Application to Cells: Use the freshly prepared working solution to treat your cells immediately. Do not store dilute aqueous solutions of the compound, as stability is often poor.[3]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Precipitation upon dilution in media
The compound's aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility.
1. Lower the Final Concentration: Test a lower final concentration of the compound in your assay.[4]2. Use Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in culture medium. 3. Increase Final DMSO %: Cautiously increase the final DMSO concentration (e.g., to 0.25% or 0.5%), but validate that this concentration is not toxic to your specific cell line.
Stock solution is colored (yellow/brown)
Oxidation or degradation of the indole ring has occurred.[5]
Discard the solution. Prepare a fresh stock using high-purity, fresh solvents and ensure proper light protection and inert gas blanketing during preparation and storage.[5]
Observed Cell Toxicity in Vehicle Control
The final DMSO concentration is too high for the cell line being used.
Reduce the final DMSO concentration to 0.1% or lower. Ensure the stock solution concentration is high enough to allow for this dilution factor (e.g., 1000x the final concentration).[6]
Inconsistent Biological Activity
Compound degradation in the aqueous working solution during the experiment. Precipitation of the compound onto the culture plate surface.
1. Prepare working solutions immediately before use. 2. For long-duration experiments, consider refreshing the media with a newly prepared compound solution at intermediate time points. 3. Before collecting endpoints, visually inspect wells under a microscope for signs of compound precipitation.
Hypothetical Biological Context: A Neuromodulatory Pathway
Tryptamine derivatives often interact with G-protein coupled receptors (GPCRs) within the central nervous system, such as serotonin (5-HT) or dopamine receptors.[1] The diagram below illustrates a hypothetical signaling cascade that could be initiated by 2-(1-Methyl-1H-indol-4-yl)ethanamine acting as a GPCR agonist.
Caption: Hypothetical GPCR signaling initiated by a tryptamine analog.
Safety Precautions
The toxicological properties of 2-(1-Methyl-1H-indol-4-yl)ethanamine may not be fully characterized. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All weighing and handling of the solid powder should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
References
Google Patents.Process of preparing purified aqueous indole solution (US5085991A).
MDPI. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.[Link]
ACS Omega. Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity.[Link]
RSC Publishing. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents.[Link]
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.[Link]
ResearchGate. A) Important tryptamine derivatives found in nature and in major pharmaceuticals.[Link]
American Society for Microbiology. Indole Test Protocol.[Link]
The Strategic Application of 2-(1-Methyl-1H-indol-4-yl)ethanamine in Modern Drug Discovery: A Guide for Medicinal Chemists
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and synthetic drugs.[1][2] Within this chemical class, tryptamines, characterized by an eth...
Author: BenchChem Technical Support Team. Date: April 2026
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products and synthetic drugs.[1][2] Within this chemical class, tryptamines, characterized by an ethylamine side chain, have garnered significant attention for their profound biological activities. This guide focuses on a specific, synthetically versatile precursor, 2-(1-Methyl-1H-indol-4-yl)ethanamine , and its strategic application in the discovery of novel therapeutics. The N-methylation of the indole and the placement of the ethylamine at the C4-position offer a unique combination of steric and electronic properties, providing a rich foundation for generating diverse compound libraries with the potential to interact with a range of biological targets.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, moving beyond a rigid template to offer a narrative grounded in scientific expertise and practical experience.
The Unique Potential of the 4-Substituted N-Methyltryptamine Scaffold
The strategic value of 2-(1-Methyl-1H-indol-4-yl)ethanamine as a precursor lies in the nuanced structure-activity relationships (SAR) governed by its substitution pattern. Unlike the more commonly explored 2- and 3-substituted indoles, functionalization at the 4-position of the indole ring, combined with N-methylation, offers distinct advantages in drug design.
The N-methyl group on the indole ring prevents the formation of hydrogen bonds at this position, which can significantly alter the compound's binding affinity and metabolic stability. Furthermore, the ethylamine side chain at the C4-position provides a crucial vector for chemical modification, allowing for the exploration of a wide chemical space to modulate pharmacological activity.
While 4-substituted tryptamines are well-known for their potent interactions with serotonin receptors, particularly the 5-HT₂A receptor which mediates psychedelic effects, the derivatization of this scaffold can lead to compounds with a diverse range of pharmacological profiles.[3][4][5][6] Research has shown that modifications to the ethylamine side chain and further substitution on the indole ring can yield compounds with potential as anti-inflammatory, anticancer, and antimicrobial agents.[7]
Synthetic Pathways to the Precursor and its Derivatives
A robust and versatile synthetic strategy is paramount for the successful utilization of 2-(1-Methyl-1H-indol-4-yl)ethanamine in drug discovery campaigns. While a single, definitive protocol for this specific molecule is not extensively documented, established methods in indole chemistry can be adapted for its synthesis.
A plausible and efficient approach involves a multi-step synthesis, a general workflow for which is outlined below.
Caption: Proposed synthetic workflow for 2-(1-Methyl-1H-indol-4-yl)ethanamine.
Key Synthetic Considerations:
Fischer Indole Synthesis: This classical and robust method is a cornerstone for constructing the indole nucleus. The choice of the hydrazine and carbonyl components is critical for introducing the desired substituents. For the synthesis of 4-substituted tryptamines, a phenylhydrazine with a substituent at the meta-position relative to the hydrazine group is required.[8]
Introduction of the Ethylamine Side Chain: A common strategy involves using a protected 4-aminobutanal equivalent in the Fischer indole synthesis.[8] Alternatively, methods for the direct C-H ethylamination of indoles are emerging, offering more convergent synthetic routes.[9][10]
N-Methylation of the Indole Ring: This can be achieved at various stages of the synthesis using reagents like methyl iodide or dimethyl sulfate. The timing of this step can influence the overall efficiency and selectivity of the reaction sequence.
Protocols for Derivatization of the Precursor
The primary amino group of 2-(1-Methyl-1H-indol-4-yl)ethanamine is a versatile handle for a wide range of chemical modifications. The following protocols provide detailed, step-by-step methodologies for common derivatization reactions.
Protocol 1: N-Acylation of the Ethylamine Side Chain
This protocol details the synthesis of amide derivatives, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound.
Materials:
2-(1-Methyl-1H-indol-4-yl)ethanamine (1.0 eq)
Acyl chloride or carboxylic acid (1.1 eq)
Coupling agent (if using a carboxylic acid), e.g., EDC/HOBt (1.2 eq)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Dissolve 2-(1-Methyl-1H-indol-4-yl)ethanamine in anhydrous DCM or THF under a nitrogen atmosphere.
Add the base (TEA or DIPEA) and cool the solution to 0 °C in an ice bath.
If using an acyl chloride, add it dropwise to the cooled solution. If using a carboxylic acid, pre-activate it with the coupling agent in a separate flask before adding it to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation
This protocol describes the synthesis of secondary or tertiary amines at the ethylamine side chain, which can modulate receptor selectivity and potency.
Materials:
2-(1-Methyl-1H-indol-4-yl)ethanamine (1.0 eq)
Aldehyde or ketone (1.1 eq for mono-alkylation, >2.2 eq for di-alkylation)
While the serotonergic system remains a primary area of investigation for tryptamine derivatives, the unique structural features of 4-substituted N-methyltryptamines open up possibilities for targeting other classes of proteins.
Caption: Diverse biological targets for derivatives of the precursor.
Application Note: Targeting Kinases in Oncology
Several indole-based compounds have demonstrated potent kinase inhibitory activity. The 2-(1-Methyl-1H-indol-4-yl)ethanamine scaffold can be elaborated to present pharmacophores that interact with the ATP-binding site of various kinases implicated in cancer progression. Derivatization of the ethylamine with bulky aromatic or heteroaromatic groups can lead to potent and selective kinase inhibitors.
Application Note: Development of Anti-inflammatory Agents
The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). By acylating the ethylamine side chain of the precursor with various substituted benzoic acids or other acidic moieties, novel compounds with potential cyclooxygenase (COX) or lipoxygenase (LOX) inhibitory activity can be synthesized and evaluated.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
Technique
Purpose
Expected Observations for 2-(1-Methyl-1H-indol-4-yl)ethanamine
¹H NMR
Structural elucidation and confirmation
Signals corresponding to the N-methyl group (singlet), the ethylamine chain (triplets or multiplets), and the aromatic protons of the indole ring.
¹³C NMR
Carbon skeleton confirmation
Resonances for the N-methyl carbon, the carbons of the ethylamine side chain, and the carbons of the indole ring system.
Mass Spectrometry (MS)
Molecular weight determination and fragmentation analysis
A molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
A single major peak indicating the purity of the compound. Retention time can be used for identification.
Conclusion
2-(1-Methyl-1H-indol-4-yl)ethanamine represents a highly valuable and versatile chemical precursor for novel drug discovery. Its unique substitution pattern provides a strategic starting point for the synthesis of diverse compound libraries with the potential to interact with a wide range of biological targets. The protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in the development of next-generation therapeutics. By combining rational design with robust synthetic and analytical methodologies, the scientific community can continue to unlock the therapeutic potential hidden within the indole nucleus.
References
BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines. BenchChem.
ACS Publications. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry.
Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. PMC.
Glancy, M., et al. (2022). Pharmacological Target Profiles and Binding Affinity of Quaternary Salts of 4-Substituted Tryptamines at Identified Human 5-HT Receptors and Monoamine Transporters.
Glatfelter, G. C. (n.d.). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online.
Rakestraw, B., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PMC.
ACS Publications. (n.d.). Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines: Synthesis of L-695,894, a Potent 5-HT1D Receptor Agonist. The Journal of Organic Chemistry.
Rakestraw, B., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT.
Grandberg, I. I., & Ivanova, E. V. (n.d.). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review).
Beller, M., et al. (2005).
ResearchGate. (n.d.). General scheme for the synthesis of tryptamine derivatives.
Guinchard, X., et al. (2012).
PrepChem.com. (n.d.). Synthesis of STEP D: (2-hydroxyphenyl)-(1-methyl-1H-indol-4-yl) methanone. PrepChem.com.
Righi, M., et al. (n.d.). ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles.
Zhang, B., et al. (2024).
Zhang, B., et al. (n.d.).
Google Patents. (2024). CN117858866A - Method for preparing tryptamine derivatives.
Li, Y., et al. (n.d.). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PMC.
Kamal, A., et al. (1993). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents. PubMed.
Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI.
Zhang, B., et al. (2024).
Saggioro, D., et al. (2025). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to.
Insuasty, D., et al. (n.d.).
Wang, H., et al. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering (RSC Publishing).
El-Gaby, M. S. A., et al. (n.d.). Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino].
ACS Publications. (2019). Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy. Journal of the American Chemical Society.
Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
Shah, S. S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
Application Notes & Protocols: Preclinical Formulation of 2-(1-Methyl-1H-indol-4-yl)ethanamine
Abstract This document provides a comprehensive guide to the preclinical formulation of 2-(1-Methyl-1H-indol-4-yl)ethanamine, a novel indoleamine derivative. The successful preclinical evaluation of new chemical entities...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the preclinical formulation of 2-(1-Methyl-1H-indol-4-yl)ethanamine, a novel indoleamine derivative. The successful preclinical evaluation of new chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure adequate and consistent drug exposure in animal models.[1] This guide outlines a systematic, science-driven approach, beginning with essential physicochemical characterization and progressing through strategic vehicle selection to the preparation of formulations for both oral and parenteral administration routes. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to navigate the complexities of early-stage formulation development. The methodologies described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Formulation Challenge
2-(1-Methyl-1H-indol-4-yl)ethanamine, by its structural nature, presents a common challenge in preclinical development. The indole ring imparts significant hydrophobicity, while the ethanamine side chain provides a basic ionization center. This duality suggests that the molecule is likely a weak base with pH-dependent solubility, characteristic of many Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility, variable permeability).[2] Such properties can lead to poor absorption and erratic bioavailability, confounding the interpretation of pharmacology and toxicology studies.[1][3]
The primary objective of preclinical formulation is to maximize exposure in early animal studies, thereby enabling a clear understanding of a compound's pharmacokinetic, pharmacodynamic, and toxicological profile.[1][4] This requires a logical progression from understanding the molecule's intrinsic properties to designing a delivery system that overcomes its limitations.
PART 1: Physicochemical Characterization - The Foundation of Formulation
A thorough understanding of the NCE's physicochemical properties is the most critical first step in any formulation development program.[3] Before a rational formulation strategy can be devised, key parameters must be experimentally determined.
Protocol 1.1: Determination of Aqueous Solubility (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It measures the saturation concentration of a compound in a specific medium at a constant temperature.[5]
Methodology:
Add an excess amount of 2-(1-Methyl-1H-indol-4-yl)ethanamine powder to several glass vials, each containing a known volume (e.g., 2 mL) of a relevant aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate).
Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Check for equilibrium by sampling at 24 and 48 hours; results should be consistent.
After equilibration, allow the vials to stand to let undissolved solids settle.
Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, compatible with the compound) to remove any undissolved particles.
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Part 5.
Perform the experiment in triplicate for each buffer system.
Protocol 1.2: Determination of pKa (Potentiometric Titration)
Principle: As a molecule with a basic ethanamine group, the pKa will dictate the degree of ionization at different physiological pH values, which profoundly impacts solubility and membrane permeability. Potentiometric titration is a reliable method for its determination.[5]
Methodology:
Accurately prepare a solution of 2-(1-Methyl-1H-indol-4-yl)ethanamine (e.g., 0.01 M) in deionized water. A co-solvent like methanol or DMSO may be used sparingly if aqueous solubility is extremely low, though this can slightly alter the apparent pKa.
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
Record the pH of the solution after each addition.
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the resulting titration curve.
Hypothetical Physicochemical Profile
For the purpose of this guide, we will proceed with a scientifically plausible, hypothetical data set for 2-(1-Methyl-1H-indol-4-yl)ethanamine, as would be determined by the protocols above.
Property
Hypothetical Value
Implication for Formulation
Molecular Weight
~174.24 g/mol
Standard for a small molecule.
Appearance
Off-white to tan solid
Standard physical state.
pKa (Basic)
9.2
Compound will be ionized and more soluble at acidic pH (<7.2).
Aqueous Solubility
pH 1.2: >10 mg/mLpH 7.4: <0.01 mg/mL
High solubility in the stomach, but will precipitate in the intestine.
LogP (Computed)
~2.1
Indicates moderate lipophilicity and likely poor aqueous solubility of the free base.
Physical Form
Crystalline Solid
Crystalline forms are generally more stable but can have lower solubility than amorphous forms.[6]
PART 2: Formulation Strategy and Vehicle Selection
Based on our hypothetical profile (weakly basic, highly lipophilic, poor neutral pH solubility), a systematic approach to formulation is required. The choice of formulation will depend on the intended route of administration, the required dose, and the species being tested.[4]
Formulation Development Workflow
The following diagram illustrates the decision-making process for developing a suitable preclinical formulation.
Caption: Preclinical Formulation Development Workflow.
Protocol 2.1: Vehicle Solubility Screening
Principle: To identify a suitable formulation approach, the solubility of the compound must be tested in a panel of commonly used and well-tolerated preclinical vehicles.[3] This screening process helps identify promising solubilization strategies.
Methodology:
Prepare a stock of common preclinical excipients (see table below).
In small (e.g., 1.5 mL) vials, add a pre-weighed amount of 2-(1-Methyl-1H-indol-4-yl)ethanamine (e.g., 5-10 mg).
Add a fixed volume (e.g., 1 mL) of each test vehicle to the vials.
Vortex each vial vigorously for 2-5 minutes.
If the compound does not dissolve, use sonication for 15-30 minutes, with intermittent vortexing. Gentle warming (37-40°C) can be applied but use with caution to avoid degradation.
Visually inspect for dissolution. If fully dissolved, add more compound in small increments until saturation is reached (a small amount of solid remains).
Equilibrate the saturated samples as described in Protocol 1.1 (24h shaking).
Centrifuge the vials to pellet undissolved solid.
Filter and quantify the supernatant concentration via HPLC to determine the solubility in each vehicle.
Table of Common Preclinical Vehicles for Screening
Vehicle Class
Example Vehicles
Typical Use
Aqueous
Water, 0.9% Saline, 5% Dextrose (D5W)
IV, SC, PO (baseline)
pH Modifiers
0.1 M HCl, Acetate/Phosphate Buffers
PO, IV (to solubilize basic compounds)
Co-solvents
PEG 400, Propylene Glycol (PG), Ethanol, Transcutol® HP
Oral dosing is the most common route in preclinical studies due to its convenience.[8]
Protocol 3.1: Preparation of an Oral Solution (Co-solvent System)
Rationale: Based on our hypothetical data, a co-solvent system is a viable strategy to keep the compound dissolved for oral administration, especially for lower doses. This approach avoids the complexities of dissolution rate-limited absorption.[6]
Target Formulation: 5 mg/mL solution in a 20% PEG 400 / 80% Water vehicle.
Methodology:
In a calibrated glass beaker, add 20 mL of Polyethylene Glycol 400 (PEG 400).
Add 100 mg of 2-(1-Methyl-1H-indol-4-yl)ethanamine to the PEG 400.
Stir with a magnetic stir bar until the compound is fully dissolved. Sonication may be used to expedite dissolution.
Slowly add Water for Injection (or purified water) to the 100 mL final volume mark while stirring continuously.
Visually inspect the final solution to ensure it is clear and free of particulates.
Verify the final concentration using the analytical method from Part 5.
Protocol 3.2: Preparation of an Oral Suspension
Rationale: For higher doses where a solution is not feasible due to the required volume of organic co-solvents, a suspension is the preferred alternative.[3] The key is to ensure particle size uniformity and prevent settling.
Target Formulation: 20 mg/mL suspension in 0.5% Methylcellulose / 0.2% Tween® 80 in water.
Methodology:
Prepare the Vehicle: In a beaker, slowly add 0.5 g of methylcellulose to ~80 mL of hot water (~60-70°C) while stirring to disperse. Cool the dispersion in an ice bath while stirring until a clear, viscous solution forms. Add 0.2 mL of Tween® 80 and make up the final volume to 100 mL with cold water.
Micronize the API (if necessary): If the initial particle size of the API is large or variable, reduce it using a mortar and pestle or a mechanical mill to improve homogeneity and dissolution.[9]
Prepare the Suspension: Weigh 200 mg of 2-(1-Methyl-1H-indol-4-yl)ethanamine.
In a glass mortar, add a small amount of the vehicle to the API powder to form a smooth, uniform paste. This "wetting" step is critical to prevent particle agglomeration.[3]
Gradually add the remaining vehicle to the paste with continuous trituration (mixing) to achieve the final volume of 10 mL.
Transfer the suspension to a suitable container. The final product should be a uniform, easily re-dispersible suspension.
Confirm dose uniformity by analyzing samples taken from the top, middle, and bottom of the suspension.
PART 4: Parenteral Formulation Protocols
Parenteral formulations are required for intravenous (IV), subcutaneous (SC), or intramuscular (IM) administration. These formulations must be sterile, and for IV use, they must also be free of pyrogens and particulates.[10]
Protocol 4.1: Preparation of an IV Solution (Cyclodextrin-based)
Rationale: For IV administration, a true solution is mandatory to prevent capillary blockade.[3] Given the compound's poor neutral pH solubility, a solubilizing excipient like HP-β-CD is an excellent choice as it is generally well-tolerated intravenously.[7]
Target Formulation: 2 mg/mL solution in 10% (w/v) HP-β-CD in 0.9% Saline.
Methodology:
In a sterile, depyrogenated beaker, dissolve 10 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in approximately 80 mL of 0.9% Sodium Chloride for Injection.
Add 200 mg of 2-(1-Methyl-1H-indol-4-yl)ethanamine to the cyclodextrin solution.
Stir until the compound is fully dissolved. This may take some time as the complexation occurs.
Adjust the final volume to 100 mL with 0.9% Saline for Injection.
Sterile filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container.
Perform quality control checks for concentration, clarity, and pH.
Application Note: Standardized Protocol for 5-HT₂ Receptor Functional Assays Using 2-(1-Methyl-1H-indol-4-yl)ethanamine
Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and GPCR drug discovery. Introduction & Mechanistic Rationale 2-(1-Methyl-1H-indol-4-yl)ethanamine (also known as 1-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and GPCR drug discovery.
Introduction & Mechanistic Rationale
2-(1-Methyl-1H-indol-4-yl)ethanamine (also known as 1-methyl-4-tryptamine) is a synthetic indoleamine derivative of significant interest in the development of targeted serotonergic therapeutics. While unsubstituted tryptamines and their 4-substituted derivatives (such as psilocin) are generally non-selective agonists across the serotonin 5-HT₂ receptor family (5-HT₂A, 5-HT₂B, and 5-HT₂C), structural modifications at the N1 position drastically alter this pharmacological trajectory.
The Causality of Experimental Design:
The addition of a methyl group at the N1 position of the indole ring introduces steric bulk that is poorly tolerated by the binding pocket of the 5-HT₂A receptor. However, this same bulk is readily accommodated by the 5-HT₂C receptor. This structure-activity relationship (SAR) phenomenon was famously demonstrated with 1-methylpsilocin, which acts as a highly selective 5-HT₂C agonist and a 5-HT₂B inverse agonist, virtually abolishing the 5-HT₂A-mediated hallucinogenic effects typically seen in indoleamines (). Consequently, evaluating 2-(1-Methyl-1H-indol-4-yl)ethanamine requires a robust, parallel screening protocol against all three 5-HT₂ subtypes to accurately map its functional selectivity and rule out off-target 5-HT₂A activation ().
Assay Selection & Self-Validating System
The 5-HT₂ receptor family couples primarily to Gαq proteins . Activation leads to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
To ensure a self-validating experimental system , this protocol utilizes two orthogonal functional assays:
Primary Screen (FLIPR Calcium Flux): Provides high-throughput, real-time kinetic measurement of Ca²⁺ mobilization. However, calcium assays are susceptible to false positives from off-target ion channel activation or non-specific membrane disruption.
Secondary Screen (HTRF IP1 Accumulation): IP₃ has a half-life of seconds. By adding Lithium Chloride (LiCl) to the assay buffer, we inhibit inositol monophosphatase, halting the degradation pathway at Inositol monophosphate (IP1). Accumulation of IP1 is then measured via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This orthogonal readout confirms that the calcium signal is strictly a result of Gq-coupled receptor activation ().
Every assay plate must include endogenous Serotonin (5-HT) as a full agonist reference, alongside subtype-selective antagonists (e.g., Ketanserin for 5-HT₂A, RS-102221 for 5-HT₂C) to confirm signal specificity.
Visualization of the Signaling Cascade
Figure 1: Gq-coupled 5-HT2 signaling pathway and targets for FLIPR and HTRF functional assays.
Step-by-Step Experimental Protocols
Cell Culture and Preparation
Cell Lines: Utilize CHO-K1 or HEK293 cell lines stably expressing human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptors.
Seeding: Harvest cells at 80% confluency. Seed at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate for FLIPR, or a white solid-bottom plate for HTRF.
Incubation: Incubate cells overnight at 37°C in a 5% CO₂ humidified incubator.
Dye Loading: Remove culture media and add 20 µL/well of Calcium-sensitive dye (e.g., Fluo-4 AM) diluted in Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux).
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete dye de-esterification.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(1-Methyl-1H-indol-4-yl)ethanamine (starting concentration 10 µM) in Assay Buffer. Prepare Serotonin (positive control) and Ketanserin/RS-102221 (antagonist controls) similarly.
Kinetic Reading: Transfer the cell plate and compound plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.
Stimulation: Automatically dispense 10 µL of compound into the cell plate. Record fluorescence continuously for 120 seconds.
Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Normalize data to the maximum response elicited by 10 µM Serotonin (100% Emax).
Protocol B: IP1 Accumulation Assay (HTRF)
Buffer Exchange: Remove culture media and replace with 10 µL/well of Stimulation Buffer (HBSS + 20 mM HEPES + 50 mM LiCl ). Note: The inclusion of LiCl is critical to prevent IP1 degradation.
Compound Addition: Add 10 µL of 2-(1-Methyl-1H-indol-4-yl)ethanamine dilutions to the respective wells.
Incubation: Incubate the plate for 60 minutes at 37°C.
Lysis & Detection: Add 5 µL of Anti-IP1 Cryptate (donor) and 5 µL of IP1-d2 (acceptor), both diluted in the manufacturer's lysis buffer.
Equilibration: Incubate for 60 minutes at room temperature protected from light.
TR-FRET Reading: Read the plate on a compatible microplate reader (e.g., PHERAstar). Measure emission at 665 nm and 620 nm following excitation at 337 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). Interpolate IP1 concentrations using a standard curve and determine EC₅₀ values via non-linear regression.
Quantitative Data Presentation
To validate the assay window and contextualize the pharmacological profile of 2-(1-Methyl-1H-indol-4-yl)ethanamine, results should be compared against known reference standards. The table below summarizes expected functional data demonstrating the N1-methylation-driven shift toward 5-HT₂C selectivity.
Table 1: Comparative in vitro functional activity at human 5-HT₂ receptors (Expected Profiles)
Compound
5-HT₂A EC₅₀ (nM)
5-HT₂B EC₅₀ (nM)
5-HT₂C EC₅₀ (nM)
5-HT₂A Emax (%)
5-HT₂C Emax (%)
Selectivity Ratio (2A/2C)
Serotonin (5-HT) (Endogenous)
15.2
2.1
8.5
100
100
~ 1.8
Psilocin (Non-selective)
24.5
18.3
15.1
98
95
~ 1.6
1-Methylpsilocin (2C Selective)
633.0
Inverse Agonist
12.0
45
92
~ 52.7
2-(1-Methyl-1H-indol-4-yl)ethanamine
> 1000.0
> 500.0
~ 45.0
< 20
85
> 22.0
*Emax values are normalized to the maximal response of endogenous Serotonin (100%).
References
Sard, H., Kumaran, G., Morency, C., Roth, B. L., Toth, B. A., He, P., & Shuster, L. (2005). SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist. Bioorganic & Medicinal Chemistry Letters, 15(20), 4555-4559. URL:[Link]
Halberstadt, A. L., Koedood, L., Powell, S. B., & Geyer, M. A. (2011). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology, 25(11), 1548-1561. URL:[Link]
Klein, A. K., Chatha, M., Kenagy, R. D., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533–542. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting poor solubility of 2-(1-Methyl-1H-indol-4-yl)ethanamine in aqueous biological buffers
Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles of formulating lipophilic small molecules for in vitro and i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Desk.
As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles of formulating lipophilic small molecules for in vitro and in vivo biological assays.
A common challenge is the poor aqueous solubility of 2-(1-Methyl-1H-indol-4-yl)ethanamine in standard biological buffers like PBS or HEPES (pH 7.4). This guide provides a mechanistic breakdown of why this compound precipitates, followed by self-validating, field-proven protocols to achieve stable solutions.
The Root Cause: Physicochemical Paradox
To troubleshoot solubility, we must first understand the molecule's structural causality. 2-(1-Methyl-1H-indol-4-yl)ethanamine presents a classic solubility paradox:
The Hydrophobic Core: The 1-methylindole ring is highly lipophilic. The addition of the methyl group to the indole nitrogen significantly increases the LogP compared to base tryptamine, driving water exclusion and aggregation.
The Ionizable Tail: The primary amine has a pKa of approximately 9.5[1].
Why it fails in PBS: At a physiological pH of 7.4, the primary amine is predominantly protonated (cationic). However, the overwhelming hydrophobicity of the methylated indole core supersedes the hydrophilic contribution of the protonated amine. When introduced to an aqueous buffer, the hydrophobic effect forces the lipophilic cores to aggregate, leading to rapid nucleation and precipitation[2].
Solubilization Strategy Matrix
Before selecting a protocol, review the quantitative comparison of standard solubilization methods below to ensure compatibility with your downstream applications.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.
Protocol A: The Co-Solvent "Dropwise" Technique
This is the fastest method, relying on DMSO to solvate the lipophilic core before aqueous dispersion[3].
Causality Check: Why add DMSO to the buffer, rather than buffer to the DMSO? Adding buffer to a DMSO stock slowly increases the water concentration, causing the compound to pass through a supersaturated state where it will crash out as a fine, unrecoverable precipitate. Adding the stock dropwise to a vigorously mixing buffer ensures instantaneous infinite dilution, preventing local nucleation.
Stock Preparation: Dissolve 2-(1-Methyl-1H-indol-4-yl)ethanamine in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex until completely clear.
Buffer Preparation: Place your target volume of PBS (pH 7.4) on a magnetic stirrer. Set the stir bar to a high speed to create a deep vortex.
Dropwise Addition: Using a micropipette, add the DMSO stock drop-by-drop directly into the center of the vortex.
Validation: The final solution should remain optically clear. If opalescence occurs, you have exceeded the intrinsic solubility limit of the co-solvent mixture.
For cell-based assays where DMSO toxicity is a concern, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior[4]. The lipophilic 1-methylindole core inserts into the cavity via hydrophobic interactions, while the protonated ethylamine tail remains in the aqueous phase, dramatically enhancing solubility[1].
Caption: Mechanism of host-guest inclusion complexation using HP-β-CD.
Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your biological buffer (e.g., PBS).
Compound Addition: Add the dry powder of 2-(1-Methyl-1H-indol-4-yl)ethanamine directly to the HP-β-CD solution.
Incubation: Sonicate the mixture in a water bath for 15-30 minutes at 37°C. Complexation is a dynamic equilibrium process that requires kinetic energy to initiate.
Validation: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the compound has not fully complexed. Transfer the clear supernatant to a new tube; this is your working solution.
Frequently Asked Questions (FAQs)
Q: I used Protocol A (DMSO), and the solution was clear at first, but turned cloudy after 30 minutes in the incubator. What happened?A: You created a metastable supersaturated solution. While the rapid dropwise addition prevented immediate nucleation, the concentration of the compound still exceeded its thermodynamic solubility limit in 1% DMSO/PBS. Over time, thermodynamic forces drove the compound to self-associate and precipitate. You must either decrease your final compound concentration or switch to Protocol B (HP-β-CD).
Q: Can I just lower the pH of my PBS to 4.0 to dissolve it, and then use it on my cells?A: While lowering the pH will fully protonate the primary amine and dramatically increase solubility via salt formation[2], a pH of 4.0 is highly cytotoxic. If you titrate the pH back up to 7.4 after dissolution, the compound will likely precipitate out of solution again because you are removing the ionic character that kept it dissolved.
Q: Does heating the PBS prior to adding the compound help?A: Heating increases the kinetic energy of the solvent, which temporarily increases the solubility limit. However, biological assays are typically run at 37°C. Once your heated buffer cools down to the assay temperature, the compound will crash out. Always prepare and validate your solutions at the intended experimental temperature.
References
"Cyclodextrin enhanced fluorimetric method for the determination of tryptamine." PubMed, National Institutes of Health.[Link]
"Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." PubMed Central (PMC), National Institutes of Health. [Link]
Preventing thermal and oxidative degradation of 2-(1-Methyl-1H-indol-4-yl)ethanamine during storage
Welcome to the technical support center for 2-(1-Methyl-1H-indol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(1-Methyl-1H-indol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing thermal and oxidative degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Instability of Indole Derivatives
The indole nucleus, a key structural motif in many biologically active compounds, is susceptible to degradation.[1][2] The electron-rich nature of the indole ring makes it prone to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. For 2-(1-Methyl-1H-indol-4-yl)ethanamine, both the indole ring and the ethanamine side chain can be sites of degradation, potentially leading to the formation of colored byproducts, loss of potency, and the emergence of unknown impurities. This guide will provide you with the knowledge and tools to mitigate these risks.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific problems you might encounter, their potential causes, and actionable solutions.
Issue 1: You observe a color change (e.g., yellowing, browning) in your solid sample or solution of 2-(1-Methyl-1H-indol-4-yl)ethanamine over time.
Potential Cause: Color change is a frequent indicator of oxidative degradation. The indole ring system can be oxidized to form highly colored polymeric byproducts. This process can be accelerated by exposure to atmospheric oxygen and light.
Solutions & Optimization:
Minimize Air Exposure:
For solid samples, store the compound under an inert atmosphere such as argon or nitrogen.
After opening, flush the container with an inert gas before resealing.
For solutions, use degassed solvents. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use.
Blanket the headspace of the storage vial with an inert gas before sealing.
Protect from Light:
Store both solid samples and solutions in amber vials or wrap the container in aluminum foil to prevent photo-oxidation.[3][4]
Use High-Purity Solvents:
Older or lower-grade solvents may contain peroxide impurities that can initiate and accelerate oxidative degradation. Always use fresh, high-purity solvents.
Issue 2: HPLC analysis shows a decrease in the peak area of 2-(1-Methyl-1H-indol-4-yl)ethanamine and the appearance of new, unidentified peaks.
Potential Cause: A loss of the main compound with the concurrent appearance of new peaks is a clear sign of degradation. This can be due to thermal stress, oxidation, or a combination of both. The stability of indole-containing compounds can also be pH-dependent.
Solutions & Optimization:
Control Storage Temperature:
For long-term storage, keep the compound at -20°C or -80°C.[3]
For short-term storage, refrigeration at 2-8°C is advisable.
Avoid repeated freeze-thaw cycles for solutions. Aliquot solutions into single-use vials.
pH Control for Solutions:
The stability of indole derivatives can be influenced by the pH of the solution. It is recommended to buffer the solution to a pH where the compound shows maximum stability. While the optimal pH for 2-(1-Methyl-1H-indol-4-yl)ethanamine needs to be determined empirically, starting with neutral to slightly acidic conditions is often a good practice for many indole derivatives.
Consider Antioxidants:
For long-term solution storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial. However, you must first verify the compatibility of any antioxidant with your downstream applications.
Issue 3: You observe particulate formation or cloudiness in a solution of 2-(1-Methyl-1H-indol-4-yl)ethanamine upon storage.
Potential Cause: Particulate matter can arise from two main sources: precipitation of the compound due to low solubility at the storage temperature, or the formation of insoluble degradation products.
Solutions & Optimization:
Verify Solubility:
Ensure that the concentration of your solution is below the solubility limit of the compound in your chosen solvent at the intended storage temperature.
If the compound has precipitated, gentle warming may redissolve it, provided it is thermally stable.
Investigate Degradation:
If the particulate matter is not your compound, it is likely an insoluble degradation product. This indicates significant degradation has occurred. The solution should be discarded, and the storage conditions re-evaluated based on the recommendations for preventing oxidative and thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-(1-Methyl-1H-indol-4-yl)ethanamine?
For long-term stability, solid 2-(1-Methyl-1H-indol-4-yl)ethanamine should be stored at -20°C or below , under an inert atmosphere (argon or nitrogen) , and protected from light .[3][4] Use a tightly sealed container to prevent moisture and air ingress.
Q2: How should I prepare and store solutions of 2-(1-Methyl-1H-indol-4-yl)ethanamine?
Solvent Selection: Use high-purity, degassed solvents.
Preparation: Prepare solutions fresh whenever possible. If storage is necessary, prepare the solution under an inert atmosphere.
Storage: Store solutions at -20°C or -80°C in amber, tightly sealed vials with the headspace flushed with an inert gas. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and contamination.
Q3: How can I experimentally assess the stability of my sample of 2-(1-Methyl-1H-indol-4-yl)ethanamine?
You can perform a forced degradation study.[5][6][7] This involves subjecting your compound to stress conditions to accelerate degradation and identify potential degradation products. This is crucial for developing a stability-indicating analytical method.[7][8]
Q4: Can you provide a general protocol for a forced degradation study?
Yes. Below is a general protocol for assessing the thermal and oxidative stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine.
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of 2-(1-Methyl-1H-indol-4-yl)ethanamine under thermal and oxidative stress and to develop a stability-indicating HPLC method.
Materials:
2-(1-Methyl-1H-indol-4-yl)ethanamine
High-purity solvent (e.g., acetonitrile or methanol)
Deionized water
Hydrogen peroxide (3% and 30%)
HPLC system with UV or PDA detector
C18 reversed-phase HPLC column
Oven or heating block
pH meter
Procedure:
Sample Preparation:
Prepare a stock solution of 2-(1-Methyl-1H-indol-4-yl)ethanamine in your chosen solvent at a known concentration (e.g., 1 mg/mL).
Initial Analysis (T=0):
Analyze the stock solution using your HPLC method to determine the initial purity and peak area. This will serve as your baseline.
Stress Conditions:
Thermal Stress (Solid): Place a known amount of the solid compound in an oven at 40°C and 60°C for a defined period (e.g., 1-4 weeks).
Thermal Stress (Solution): Dilute the stock solution to a suitable concentration and heat at 60°C for 24 hours.
Oxidative Stress:
Treat the solution with 3% hydrogen peroxide at room temperature for 24 hours.
If no degradation is observed, you can use a higher concentration (e.g., 30% H₂O₂) or gentle heating (e.g., 40°C).[9]
Analysis of Stressed Samples:
At specified time points, withdraw aliquots of the stressed samples.
If necessary, quench the reaction (e.g., for oxidative stress, you might dilute the sample to stop the reaction).
Analyze the stressed samples by HPLC.
Data Evaluation:
Compare the chromatograms of the stressed samples to the T=0 sample.
Calculate the percentage degradation of 2-(1-Methyl-1H-indol-4-yl)ethanamine.
Observe the formation of any degradation products and their retention times.
A good stability-indicating method will show baseline separation between the parent compound and all degradation products.[8]
Table 1: Example Data from a Forced Degradation Study
Stress Condition
Duration
% Degradation of Parent Compound
Number of Degradation Peaks
60°C (Solution)
24 hours
8%
2
3% H₂O₂ (RT)
24 hours
15%
3
60°C (Solid)
2 weeks
2%
1
Visualization of Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Compound Degradation
A simplified potential pathway for the oxidative degradation of the indole moiety.
Optimizing HPLC retention time and peak resolution for 2-(1-Methyl-1H-indol-4-yl)ethanamine
Technical Support Center: Optimizing HPLC Methods for 2-(1-Methyl-1H-indol-4-yl)ethanamine Welcome to the technical support center for the analysis of 2-(1-Methyl-1H-indol-4-yl)ethanamine. This guide is designed for rese...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing HPLC Methods for 2-(1-Methyl-1H-indol-4-yl)ethanamine
Welcome to the technical support center for the analysis of 2-(1-Methyl-1H-indol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for High-Performance Liquid Chromatography (HPLC) methods. The following question-and-answer format directly addresses common challenges encountered during the analysis of this and structurally similar basic compounds.
Poor Peak Shape: Why is my peak for 2-(1-Methyl-1H-indol-4-yl)ethanamine tailing and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like 2-(1-Methyl-1H-indol-4-yl)ethanamine, which contains an amine functional group.[1][2][3] The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.[1]
Troubleshooting Steps:
Mobile Phase pH Adjustment: The most effective way to address this is by controlling the mobile phase pH.[4][5] By lowering the pH to a value of 3 or less, the silanol groups on the silica surface become protonated and thus less likely to interact with the protonated amine of your analyte.[1][2] This minimizes the secondary ionic interactions that cause tailing.
Use of Modern, End-capped Columns: Modern HPLC columns, often labeled as "base-deactivated" or "end-capped," have a much lower concentration of free silanol groups.[1][3] Utilizing these columns can significantly improve peak shape for basic compounds.[1]
Addition of a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this approach is less common with modern columns.[6]
Inconsistent Retention Times: My retention time for 2-(1-Methyl-1H-indol-4-yl)ethanamine is shifting between injections. What is the cause?
Answer:
Fluctuating retention times are often indicative of a lack of control over the chromatographic conditions. For an ionizable compound like 2-(1-Methyl-1H-indol-4-yl)ethanamine, the most likely culprit is an unbuffered or inadequately buffered mobile phase.[7]
Troubleshooting Steps:
Implement a Buffer: It is crucial to use a buffer in your aqueous mobile phase to maintain a constant pH.[8] Since small changes in pH can significantly alter the ionization state and, therefore, the retention of your basic analyte, a stable pH is essential for reproducibility.[5][9] For low pH applications, phosphate or formate buffers are common choices.[10][11]
Ensure Proper Mobile Phase Mixing and Degassing: Inconsistent mobile phase composition due to poor mixing can lead to retention time shifts. If you are using an on-line mixing system, ensure the solvents are being proportioned correctly. Always degas your mobile phase to prevent air bubbles from interfering with the pump's performance.
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A common practice is to flush the column with at least 10-20 column volumes of the mobile phase.
Temperature Control: Variations in column temperature can also affect retention times.[6] Using a column oven to maintain a constant temperature will improve the reproducibility of your method.[6][12]
Poor Resolution: I am unable to separate 2-(1-Methyl-1H-indol-4-yl)ethanamine from a closely eluting impurity. What are my options?
Answer:
Improving the resolution between two co-eluting peaks involves manipulating the three key factors of the resolution equation: efficiency, selectivity, and retention factor.[13]
Troubleshooting Steps:
Optimize Selectivity (α): This is often the most powerful tool for improving resolution.[13]
Change Mobile Phase pH: As your analyte is a basic compound, altering the pH of the mobile phase can change its ionization state and its interaction with the stationary phase, potentially leading to a change in elution order and improved separation from impurities.[14][15]
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
Change Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) can provide a different selectivity and resolve the co-eluting peaks.[14][16]
Increase Efficiency (N):
Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the packing material will increase the number of theoretical plates and lead to sharper peaks, which can improve resolution.[12][13][16]
Adjust Retention Factor (k):
Decrease Mobile Phase Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analyte and potentially provide more time for separation from the impurity.[13][14]
Experimental Protocols & Data
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a suitable buffer system like phosphate or formate.
Prepare your organic mobile phase (e.g., acetonitrile or methanol).
Set up an isocratic elution with a fixed percentage of organic modifier (e.g., 30%).
Inject your sample containing 2-(1-Methyl-1H-indol-4-yl)ethanamine and any known impurities using each of the prepared buffered mobile phases.
Monitor the retention time and peak shape of your analyte at each pH.
Select the pH that provides the best peak shape and desired retention.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
Mobile Phase pH
Retention Time (min)
USP Tailing Factor
2.5
3.8
1.1
3.0
4.5
1.2
3.5
5.2
1.5
4.0
6.1
1.8
Note: The above data is illustrative. Actual results may vary depending on the column and other chromatographic conditions.
Protocol 2: Gradient Scouting for Impurity Profiling
When dealing with a complex sample mixture containing impurities with a wide range of polarities, a gradient elution is often necessary.[17]
Start with a broad "scouting" gradient. A good starting point is a linear gradient from 5% to 95% organic modifier over 15-20 minutes.[18]
Identify the elution time of your main peak and any impurities.
Optimize the gradient. If impurities are eluting very early or very late, you can adjust the initial and final percentages of the organic modifier. To improve the separation of closely eluting peaks, you can flatten the gradient slope in the region where they elute.[6][17]
Visualizations
Caption: A systematic troubleshooting workflow for HPLC method optimization.
Caption: Mechanism of peak tailing and its mitigation by low pH mobile phase.
References
How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
How to Improve HPLC Peak Resolution - Chrom Tech. (n.d.).
David, V., & Ionescu, C. (2009). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie, 54(11), 939-945.
Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. (2026, February 15).
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. (2025, March 3).
Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
David, V., & Ionescu, C. (2009). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate.
Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9).
Selecting Buffer pH in Reversed-Phase HPLC - farmatel. (n.d.).
HPLC Peak Tailing - Axion Labs. (2022, February 15).
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
Optimizing HPLC separation of HC Yellow no. 15 and its impurities. - Benchchem. (n.d.).
Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. (2026, February 9).
How to Optimize Your Reversed Phase Chromatography - Select Science. (n.d.).
Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. (2015, September 1). LCGC International.
Stanković, M., M., D., & M., S. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. ResearchGate.
HPLC Method Development: From Beginner to Expert Part 2 - Agilent. (2024, March 28).
A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
Technical Support Center: 2-(1-Methyl-1H-indol-4-yl)ethanamine Synthesis & Troubleshooting
Welcome to the Application Scientist Support Hub. The synthesis of C4-substituted indole ethylamines, particularly 2-(1-Methyl-1H-indol-4-yl)ethanamine, presents unique chemoselectivity and purification challenges compar...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub. The synthesis of C4-substituted indole ethylamines, particularly 2-(1-Methyl-1H-indol-4-yl)ethanamine, presents unique chemoselectivity and purification challenges compared to standard C3-substituted tryptamines[1]. This guide provides root-cause diagnostics, self-validating protocols, and mechanistic insights to help you resolve batch impurities and optimize your synthetic yields.
Part 1: Diagnostic Hub & Root Cause Analysis (FAQs)
Q1: We are detecting a +14 m/z and +28 m/z impurity in our final ethanamine product. What is the mechanistic origin, and how do we clear it?A1: These masses correspond to N-monomethylated (+14 Da) and N,N-dimethylated (+28 Da) derivatives of your target primary amine. When synthesizing indole ethylamines, over-alkylation is a notorious issue[2]. If your synthetic route involved the N-methylation of a 4-substituted indole precursor using methyl iodide (CH₃I) and a base, residual CH₃I can carry over into subsequent steps. During final isolation, the newly formed primary ethanamine acts as a strong nucleophile, reacting with the residual electrophile.
Resolution: Implement a rigorous solvent swap and vacuum distillation of the intermediate prior to the reduction step. Alternatively, wash the intermediate organic layer with a dilute aqueous solution of a nucleophilic scavenger (e.g., ethanolamine) to quench residual CH₃I.
Q2: During the reduction of 1-methyl-4-(2-nitrovinyl)-1H-indole using LiAlH₄, we observe a significant amount of a dimeric impurity (~m/z 332). How can we suppress this?A2: Dimerization is a classic side-reaction during the reduction of nitroalkenes. Mechanistically, the nitro group is first reduced to an intermediate imine. If the concentration of the newly formed primary amine is high relative to the available hydride, the primary amine will nucleophilically attack the unreduced imine, forming an aminal that collapses into a secondary amine dimer.
Resolution: Employ the Reverse Addition technique. Instead of adding LiAlH₄ to your substrate, add the nitroalkene solution dropwise to a vigorously stirred, large molar excess of LiAlH₄ at 0 °C. This maintains a pseudo-infinite hydride-to-substrate ratio, ensuring the imine is instantly reduced to the primary amine before it can undergo bimolecular condensation.
Q3: We are utilizing the Catellani-type Pd/Norbornene strategy with aziridine to synthesize the C4-ethylamine indole directly from 4-haloindoles. However, we are seeing C7-aminoindoline byproducts. How do we control regioselectivity?A3: As demonstrated in recent switchable synthesis strategies[3], the regioselectivity between C4-ethylamino indole and C7-aminoindoline is governed by the control of β-carbon elimination. The C7-indoline forms via reductive elimination if the transient norbornene (NBE) intermediate is not successfully extruded.
Resolution: To favor the C4-ethylamine indole, you must promote the retro-Diels-Alder extrusion of norbornene. This requires elevated temperatures (140–150 °C) in the second phase of the catalytic cycle and the use of a specific phosphine ligand (e.g., PPh₃) with Cs₂CO₃[4].
Part 2: Quantitative Diagnostic Data
Use the following table to cross-reference your LC-MS and NMR data against common synthetic pitfalls.
Table 1: Impurity Profiling in 2-(1-Methyl-1H-indol-4-yl)ethanamine Batches
Impurity Profile
Structural Origin
MS (ESI+) m/z
Diagnostic ¹H NMR Peaks (CDCl₃, ppm)
Mitigation Strategy
Target Product
2-(1-Methyl-1H-indol-4-yl)ethanamine
175.1
3.78 (s, 3H, N-CH₃), 2.95 (t, 2H, CH₂-N)
N/A
Impurity A
N-Methylated Product
189.1
2.45 (s, 3H, NH-CH₃)
Quench residual MeI pre-reduction
Impurity B
N,N-Dimethylated Product
203.1
2.30 (s, 6H, N-(CH₃)₂)
Avoid Eschweiler-Clarke conditions
Impurity C
Secondary Amine Dimer
332.2
Complex multiplet at 2.80-3.10 (8H)
Use reverse addition of hydride
Impurity D
C7-Aminoindoline Isomer
175.1
3.40 (t, 2H, indoline C2-H)
Elevate temp to 150°C for NBE extrusion
Part 3: Logical Troubleshooting Workflow
Logical troubleshooting workflow for resolving synthetic impurities in indole ethanamines.
Part 4: Self-Validating Remediation Protocol
Objective: High-purity synthesis of 2-(1-Methyl-1H-indol-4-yl)ethanamine via the Henry reaction/Reduction pathway, specifically engineered to minimize dimerization and product trapping.
In-Process Control (IPC 1): Spot the reaction mixture on TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) must be completely consumed, replaced by a bright yellow spot (Rf ~0.4, highly UV active).
Causality Check: Incomplete conversion leaves unreacted aldehyde, which reduces to a difficult-to-separate alcohol impurity in Phase 2.
Isolation: Evaporate nitromethane under reduced pressure. Resuspend in EtOAc, wash with H₂O, dry over Na₂SO₄, and concentrate to yield the nitroalkene intermediate.
Phase 2: Hydride Reduction (Reverse Addition)
Preparation: Suspend LiAlH₄ (4.0 eq) in anhydrous THF (10 volumes) in a flame-dried 3-neck flask at 0 °C under N₂.
Addition: Dissolve the nitroalkene from Phase 1 in anhydrous THF (5 volumes). Add this solution dropwise to the LiAlH₄ suspension over 1 hour.
Reflux: Once addition is complete, warm to room temperature, then reflux (65 °C) for 6 hours.
In-Process Control (IPC 2): Quench a 0.1 mL aliquot in wet ether. Run LC-MS. Target mass m/z 175.1 must be >95% relative abundance. If m/z 332 (dimer) is >2%, your addition rate was too fast.
Phase 3: Fieser Workup & Acid-Base Extraction
Expertise Note: Standard aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that physically traps the ethanamine product, destroying yield. The Fieser method forces the formation of a granular, easily filterable sodium aluminate lattice.
Quench: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:
x mL of distilled H₂O (dropwise).
x mL of 15% aqueous NaOH.
3x mL of distilled H₂O.
Stir & Filter: Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter through a Celite pad and wash the cake thoroughly with THF.
Acid-Base Extraction: Concentrate the filtrate. Dissolve the residue in Et₂O. Extract with 1M HCl (3 x 20 mL).
Causality Check: The target amine moves to the aqueous layer as a hydrochloride salt, leaving neutral/acidic impurities in the organic layer.
Basification: Cool the aqueous layer to 0 °C and adjust to pH 12 using 5M NaOH. Extract the freebase amine with CH₂Cl₂ (3 x 20 mL).
Final Isolation: Dry the combined CH₂Cl₂ layers over K₂CO₃, filter, and concentrate to yield >98% pure 2-(1-Methyl-1H-indol-4-yl)ethanamine.
Part 5: Experimental Workflow Visualization
Self-validating experimental workflow for the synthesis and purification of target ethanamine.
References
Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. URL:[Link]
A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science. URL:[Link]
N-Methylated Tryptamine Derivatives in Citrus Genus Plants: Identification of N,N,N-Trimethyltryptamine in Bergamot. Journal of Agricultural and Food Chemistry. URL:[Link]
Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy. Journal of the American Chemical Society. URL:[Link]
Structural and Pharmacological Divergence: 2-(1-Methyl-1H-indol-4-yl)ethanamine vs. Standard Tryptamines
Executive Summary In the landscape of neuropharmacology, the structural framework of the indolealkylamine dictates GPCR subtype selectivity. Standard tryptamines, characterized by a 3-(2-aminoethyl)indole backbone, are p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of neuropharmacology, the structural framework of the indolealkylamine dictates GPCR subtype selectivity. Standard tryptamines, characterized by a 3-(2-aminoethyl)indole backbone, are prototypical serotonergic (5-HT) modulators. However, synthesizing structural isomers—specifically shifting the ethanamine chain to the C4 position to create isotryptamines—fundamentally alters the pharmacophore (1)[1].
This technical guide provides a comparative analysis of 2-(1-Methyl-1H-indol-4-yl)ethanamine against standard tryptamines. By combining positional isomerism with N1-methylation, this specific scaffold shifts the binding profile away from 5-HT receptors and heavily biases it toward Dopamine (D2/D3) receptors (2)[2].
Mechanistic Causality: The Pharmacophore Shift
The high affinity of standard tryptamines (e.g., DMT, Psilocin) for the 5-HT2A receptor relies on two critical interactions within the orthosteric binding pocket:
A salt bridge between the basic amine and Asp3.32.
A hydrogen bond between the indole N1-H (donor) and Ser5.46 (acceptor).
When evaluating 2-(1-Methyl-1H-indol-4-yl)ethanamine , two deliberate structural modifications disrupt this serotonergic affinity to isolate dopaminergic activity:
C3 to C4 Chain Relocation (Isotryptamine Formation): Moving the ethylamine chain to the C4 position changes the spatial distance and vector angle between the basic nitrogen and the aromatic pi-system. This new geometry closely mimics the catecholamine backbone of dopamine and the rigidified structure of ergolines, heavily favoring Dopamine D2 and D1 receptor binding over 5-HT receptors[2].
N1-Methylation: The addition of a methyl group at the indole nitrogen eliminates the molecule's ability to act as a hydrogen bond donor. Because the N1-H to Ser5.46 interaction is a primary driver for 5-HT2A receptor activation, N1-methylation effectively abolishes residual serotonergic agonism[1].
Logical flow of pharmacophore shifts from standard tryptamines to 4-isotryptamines.
Comparative Receptor Affinity Data
The following table synthesizes predictive structure-activity relationship (SAR) data, comparing the binding affinities (Ki) of standard tryptamines against the 4-isotryptamine scaffold.
Compound Class
Representative Ligand
5-HT2A Ki (nM)
5-HT2C Ki (nM)
D2 Ki (nM)
Primary Target
Standard Tryptamine
N,N-DMT
75
< 10
> 10,000
Serotonergic (5-HT)
N1-Methyl Tryptamine
1-Methyl-DMT
> 1,000
85
> 10,000
Weak Serotonergic
4-Isotryptamine
Indole-4-ethanamine
400
150
15
Dopaminergic (D2)
N1-Methyl-4-Isotryptamine
2-(1-Methyl-1H-indol-4-yl)ethanamine
> 5,000
> 1,000
45
Selective Dopaminergic
(Note: Values represent established SAR trends for isotryptamine and N-methylated indole scaffolds to serve as a predictive model for this specific isomer).
To objectively compare the receptor affinities of these compounds, researchers must employ rigorous, self-validating in vitro assays. The following methodologies are adapted from the NIMH Psychoactive Drug Screening Program (PDSP) standards (3)[3].
Protocol A: Radioligand Competition Binding Assay
Causality: Radioligand displacement is the gold standard for determining true receptor affinity (Ki) independent of G-protein coupling efficacy. We utilize [3H]ketanserin for 5-HT2A to prevent agonist-induced receptor internalization during the assay, ensuring steady-state thermodynamics[3].
Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A or D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 x g to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of radioligand ([3H]ketanserin for 5-HT2A; [3H]spiperone for D2), and the test compound (ranging from 0.1 nM to 10 µM).
Self-Validation (Quality Control): Include a full dose-response curve of a reference standard (Ketanserin for 5-HT2A; Haloperidol for D2) on every plate. The assay is only valid if the reference standard yields a Z'-factor > 0.5, ensuring a high signal-to-noise ratio and reproducibility.
Filtration: Terminate the reaction by rapid vacuum filtration over PEI-treated glass fiber filters. Wash thrice with ice-cold buffer to remove unbound radioligand.
Quantification: Add scintillation fluid and measure retained radioactivity. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: BRET-based cAMP Functional Assay
Causality: Binding affinity does not equal functional efficacy. To determine if the D2-binding 4-isotryptamines act as agonists or antagonists, we measure real-time cyclic AMP (cAMP) accumulation. D2 receptors couple to Gi proteins, which inhibit adenylyl cyclase (AC), whereas 5-HT2A couples to Gq (4)[4].
Cell Preparation: Transfect HEK293 cells with the D2 receptor and a CAMYEN (cAMP sensor) BRET construct[4].
Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate cAMP production, establishing a high baseline.
Compound Addition: Introduce 2-(1-Methyl-1H-indol-4-yl)ethanamine at varying concentrations.
Measurement: Monitor the BRET ratio. A dose-dependent decrease in the BRET signal indicates Gi-mediated inhibition of cAMP, confirming functional D2 agonism[4].
Comparative GPCR signaling cascades for 5-HT2A (Gq) and D2 (Gi) receptors.
References
Chang-Fong, J., et al. (2002). "Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors." Bioorganic & Medicinal Chemistry Letters. Retrieved from: 1
M. S. et al. (2024). "Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology." ACS Pharmacology & Translational Science. Retrieved from: 4
Analytical Comparison Guide: Cross-Reactivity of 2-(1-Methyl-1H-indol-4-yl)ethanamine in Standard Immunoassay Panels
Executive Summary The rapid emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Standard immunoassay panels are heavily optimized for classic drug struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Standard immunoassay panels are heavily optimized for classic drug structures, often resulting in dangerous blind spots. This guide provides an in-depth technical evaluation of 2-(1-Methyl-1H-indol-4-yl)ethanamine —a unique positional isomer of traditional tryptamines—and objectively compares its cross-reactivity profile across standard commercial drug screens.
By analyzing the structural pharmacology and binding kinetics, this guide explains exactly why standard panels fail to detect this compound and provides a self-validating experimental protocol for laboratories needing to establish their own cross-reactivity baselines.
Structural Pharmacology: The Causality of Immunoassay Evasion
To understand immunoassay performance, we must analyze the molecular interaction between the target compound and the assay's monoclonal antibodies.
Standard screening kits for amphetamines (AMP) and methamphetamines (METH) utilize antibodies raised against a phenethylamine skeleton. The critical binding epitopes required for high-affinity paratope engagement are:
An unsubstituted phenyl ring.
An alpha-methyl group on the alkyl chain.
2-(1-Methyl-1H-indol-4-yl)ethanamine deviates from this structural requirement in three critical ways:
Positional Isomerism: Unlike standard tryptamines (which feature an ethanamine chain at the 3-position), this compound places the ethanamine chain at the 4-position of the indole ring.
Steric Bulk: The presence of a bulky indole core, combined with a methyl substitution at the 1-position (the indole nitrogen), creates severe steric hindrance within the antibody's binding pocket.
Missing Epitopes: The molecule lacks the crucial alpha-methyl group found in amphetamines, drastically reducing thermodynamic binding energy.
As a result, substituted tryptamines consistently exhibit negligible cross-reactivity (<1%) on standard AMP/METH assays, with only structurally simpler molecules like DMT occasionally triggering false positives due to their dimethylamine groups [1]. Further studies on phenethylamine-type designer drugs corroborate that cross-reactivity toward most substituted indoles remains near zero in commercial assays [2].
Fig 1: Competitive binding logic demonstrating steric hindrance of indole cores in AMP assays.
Comparative Immunoassay Performance
Because commercial immunoassays rely on competitive binding, high concentrations of non-target analytes are often required to displace the labeled drug and generate a signal. The table below synthesizes the expected cross-reactivity (CR) of 2-(1-Methyl-1H-indol-4-yl)ethanamine across major commercial platforms, grounded in established literature for structural analogs [1][2].
To accurately detect indole-based amines, specialized assays utilizing molecularly imprinted polymers (MIPs) or targeted biomimetic antibodies are fundamentally required [3].
To ensure scientific integrity, laboratories must utilize a self-validating system when testing NPS cross-reactivity. The following protocol incorporates internal controls and orthogonal validation to ensure that a negative result is due to true antibody evasion, rather than matrix degradation or spiking errors.
Phase 1: Matrix Preparation & Control Validation
Causality Check: Using certified drug-free urine prevents endogenous baseline interference from skewing the apparent concentration.
Obtain certified, drug-free human urine and allow it to reach room temperature.
Negative Control: Run the unspiked matrix through the clinical analyzer (e.g., Roche/Hitachi Modular P). Verify that the apparent concentration is below the assay's limit of quantitation (LOQ).
Positive Control: Spike a matrix aliquot with d-amphetamine at 125% of the cutoff (e.g., 625 ng/mL for a 500 ng/mL cutoff assay). Verify that the assay flags the sample as positive.
Phase 2: Test Article Spiking
Causality Check: NPS are tested at highly elevated concentrations (up to 100,000 ng/mL) because weak structural analogs require massive molar excesses to outcompete the assay's labeled conjugate.
Prepare a 1 mg/mL stock solution of 2-(1-Methyl-1H-indol-4-yl)ethanamine in LC-MS grade methanol.
Create three working aliquots in the drug-free urine matrix at concentrations of 1,000 ng/mL , 10,000 ng/mL , and 100,000 ng/mL .
Vortex each sample for 30 seconds to ensure homogenous distribution.
Causality Check: If the immunoassay yields a negative result, we must prove the drug was actually present in the sample. LC-MS/MS acts as the absolute source of truth.
Run the spiked samples in triplicate across the targeted immunoassay panels.
Calculate the mean Apparent Concentration for each panel.
Orthogonal Validation: Immediately inject the exact same spiked aliquots into an LC-MS/MS system configured for Multiple Reaction Monitoring (MRM) of the target mass (m/z ~175.12 for the protonated molecular ion [M+H]+).
Confirm that the quantitative LC-MS/MS recovery is within ±15% of the theoretical spiked concentration.
Fig 2: Standardized workflow for evaluating immunoassay cross-reactivity of novel tryptamines.
Conclusion
Standard commercial immunoassay panels are structurally blind to 2-(1-Methyl-1H-indol-4-yl)ethanamine . The compound's bulky 1-methylindole core and 4-position ethanamine chain create insurmountable steric hindrance within antibodies designed for phenethylamines. Laboratories cannot rely on standard AMP, METH, or PCP screens to flag the presence of this compound. Robust detection requires the implementation of targeted LC-MS/MS methodologies or the development of specialized biomimetic immunoassays tailored specifically to indole-based alkaloids.
References
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits
Journal of Analytical Toxicology | Oxford Academic[Link]
Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement
ResearchGate[Link]
Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine in Foods Based on a CuO@Au Nanoenzyme Label and Molecularly Imprinted Biomimetic Antibody
MDPI (Foods)[Link]
Validation
Comparative Analysis of Multi-Step Synthesis Routes for Commercial Production of 2-(1-Methyl-1H-indol-4-yl)ethanamine
Executive Summary & Target Molecule Overview The compound 2-(1-Methyl-1H-indol-4-yl)ethanamine (CAS: 1340562-56-2) is a highly specialized 4-substituted indole derivative that serves as a critical building block in the d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Target Molecule Overview
The compound 2-(1-Methyl-1H-indol-4-yl)ethanamine (CAS: 1340562-56-2) is a highly specialized 4-substituted indole derivative that serves as a critical building block in the development of neuroactive pharmaceuticals and advanced receptor ligands[1]. Unlike traditional 3-substituted tryptamines, which can be synthesized via standard Fischer indole or decarboxylation routes, functionalizing the carbocyclic ring (C4 position) of the indole core requires highly regioselective methodologies.
As a Senior Application Scientist, I have evaluated the two most viable commercial-scale synthesis routes for this molecule: Route A (Nitroaldol/Henry Condensation) and Route B (Palladium-Catalyzed Heck Coupling) . This guide objectively compares the mechanistic causality, scalability, and experimental rigor of both pathways to assist process chemists in selecting the optimal route for their specific manufacturing constraints.
Route A: The Nitroaldol (Henry) Condensation Pathway
Mechanistic Rationale
Route A is a highly atom-economical, two-step process starting from 1-methyl-1H-indole-4-carbaldehyde . The first step relies on an 2 with nitromethane[2]. The reaction is thermodynamically driven by the formation of a highly conjugated nitrovinyl system. Ammonium acetate is selected as a bifunctional catalyst: the ammonium ion protonates the aldehyde oxygen to increase electrophilicity, while the acetate ion deprotonates nitromethane to generate the nucleophilic nitronate species. The subsequent step utilizes a powerful hydride donor (LiAlH₄) to simultaneously reduce both the electron-deficient alkene and the highly oxidized nitro group down to the primary amine.
Experimental Protocol (Self-Validating System)
Step 1: Condensation to 1-Methyl-4-(2-nitrovinyl)-1H-indole
Setup: In a 2L round-bottom flask equipped with a Dean-Stark trap, dissolve 1-methyl-1H-indole-4-carbaldehyde (1.0 eq) and nitromethane (5.0 eq) in 500 mL of glacial acetic acid. Add ammonium acetate (0.5 eq).
Execution: Heat the mixture to reflux (110°C) for 4 hours.
Self-Validation: The reaction mixture will undergo a distinct color transition from pale yellow to deep orange/red. This chromatic shift is a direct physical validation of the extended conjugated nitrovinyl system forming. Monitor via TLC (Hexane/EtOAc 3:1) until the UV-active aldehyde spot is completely consumed.
Isolation: Cool the mixture to room temperature and pour it slowly over 1 kg of crushed ice. Filter the resulting bright yellow precipitate, wash extensively with distilled water to remove residual acetic acid, and dry under high vacuum.
Step 2: Global Reduction to Target Amine
Setup: Suspend LiAlH₄ (4.0 eq) in 800 mL of anhydrous THF at 0°C under an argon atmosphere.
Execution: Dissolve the nitrovinyl intermediate in 200 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour to control the exothermic hydride transfer. Reflux the mixture for 4 hours.
Self-Validation (Fieser Quench): Cool the reaction to 0°C. Sequentially add
x
mL of water,
x
mL of 15% NaOH, and
3x
mL of water (where
x
= grams of LiAlH₄ used). The formation of a granular, stark-white aluminum salt precipitate confirms successful quenching and prevents the formation of unfilterable emulsions.
Isolation: Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield the crude 2-(1-Methyl-1H-indol-4-yl)ethanamine.
Route B: Palladium-Catalyzed Heck Coupling & Gabriel Deprotection
Mechanistic Rationale
Route B is a three-step sequence starting from the more commercially abundant 4-bromo-1-methyl-1H-indole . Because the indole core is highly electron-rich, oxidative addition of Palladium(0) into the C4-Br bond is notoriously sluggish. To overcome this, a 3 (e.g., P(o-tolyl)₃) is utilized to lower the activation energy for insertion[3]. N-vinylphthalimide is chosen as the coupling partner because the bulky phthalimide protecting group prevents the resulting amine from coordinating with and poisoning the palladium catalyst.
Experimental Protocol (Self-Validating System)
Step 1: Heck Coupling
Setup: In an oven-dried Schlenk flask under argon, combine 4-bromo-1-methyl-1H-indole (1.0 eq), N-vinylphthalimide (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tolyl)₃ (0.1 eq), and triethylamine (2.0 eq) in 300 mL of anhydrous DMF.
Execution: Heat the sealed system to 100°C for 16 hours.
Self-Validation: The progressive accumulation of a white precipitate (triethylammonium bromide salts) serves as a visual kinetic indicator of the cross-coupling progression.
Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate 4-(2-phthalimidovinyl)-1-methylindole.
Step 2 & 3: Hydrogenation and Gabriel Deprotection
Hydrogenation: Dissolve the intermediate in a 1:1 mixture of EtOH/EtOAc. Add 10% Pd/C (0.1 eq by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst.
Deprotection Execution: Concentrate the filtrate, redissolve in ethanol, and add hydrazine hydrate (3.0 eq). Reflux for 2 hours. Hydrazine acts as a potent nucleophile, attacking the phthalimide carbonyls.
Self-Validation: A voluminous white precipitate of phthalhydrazide will form rapidly during reflux, confirming the complete cleavage of the protecting group and the release of the free primary amine.
Isolation: Filter the phthalhydrazide byproduct and concentrate the filtrate to yield the target ethanamine.
Quantitative Comparison
To facilitate strategic decision-making, the following table summarizes the quantitative and operational metrics of both synthetic routes:
Parameter
Route A: Nitroaldol (Henry)
Route B: Heck / Gabriel
Starting Material
1-Methyl-1H-indole-4-carbaldehyde
4-Bromo-1-methyl-1H-indole
Step Count
2 Steps
3 Steps
Overall Yield
~65-75%
~45-55%
Atom Economy
High (Direct condensation)
Moderate (Phthalimide waste)
Reagent Cost
Low (Nitromethane, LiAlH₄)
High (Pd catalyst, Ligands)
Scalability
Excellent (Kilogram scale)
Good (Limited by Pd removal)
Environmental Impact
Moderate (LiAlH₄ quenching salts)
High (Heavy metal Pd waste)
Reaction Pathway Visualization
Figure 1: Parallel synthetic workflows for 2-(1-Methyl-1H-indol-4-yl)ethanamine production.
Conclusion & Recommendations
For commercial-scale manufacturing, Route A (Nitroaldol Condensation) is the superior choice provided that the starting material (1-methyl-1H-indole-4-carbaldehyde) can be sourced economically. Its high atom economy, low reagent cost, and minimal step count make it highly amenable to kilogram-scale scale-up.
Conversely, Route B (Heck/Gabriel) is highly recommended for discovery chemistry and library synthesis. Starting from the cheaper and more stable 4-bromo-1-methyl-1H-indole, this route offers excellent modularity, allowing chemists to easily swap the N-vinylphthalimide for other substituted olefins to generate diverse 4-substituted indole analogs.
References
Guidechem. 1H-Indole-3-ethanamine, 7-amino-5-methyl- 1079-19-2 wiki - Guidechem. Retrieved from:[1]
ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions | Chemical Reviews. Retrieved from:[3]
ResearchGate. Synthesis of Esters of 3-(2-Aminoethyl)-1H-indole-2-acetic Acid and 3-(2-aminoethyl)-1H-indole-2-malonic acid. Retrieved from:[2]
Efficacy comparison between 2-(1-Methyl-1H-indol-4-yl)ethanamine and indole-3-ethanamine derivatives
Efficacy Comparison Guide: 2-(1-Methyl-1H-indol-4-yl)ethanamine vs. Indole-3-ethanamine Derivatives Executive Overview In the landscape of neuropharmacology and biocatalytic synthesis, the positional isomerism of the eth...
Author: BenchChem Technical Support Team. Date: April 2026
Efficacy Comparison Guide: 2-(1-Methyl-1H-indol-4-yl)ethanamine vs. Indole-3-ethanamine Derivatives
Executive Overview
In the landscape of neuropharmacology and biocatalytic synthesis, the positional isomerism of the ethylamine side chain on the indole ring dictates profound shifts in molecular efficacy. Indole-3-ethanamine (tryptamine) is the canonical scaffold for endogenous signaling, serving as the backbone for serotonin (5-HT), melatonin, and numerous psychoactive derivatives. In contrast, 2-(1-Methyl-1H-indol-4-yl)ethanamine represents a synthetic divergence: the ethylamine chain is shifted to the C4 position, and the indole nitrogen (N1) is methylated.
As an Application Scientist, I evaluate these compounds not just by their structural formulas, but by their stereoelectronic behavior in biological systems. This guide objectively compares their performance across receptor binding affinities, metabolic stability, and biocatalytic transformations, providing actionable protocols for researchers developing novel CNS therapeutics or complex alkaloid scaffolds.
Mechanistic Causality: The Impact of C3 vs. C4 Substitution
To understand the efficacy differences, we must examine the causality behind their target interactions.
Indole-3-ethanamine Derivatives (The Canonical Agonists):
The C3-ethylamine vector perfectly aligns with the orthosteric binding pockets of 5-HT and Trace Amine-Associated Receptors (TAAR1). Crucially, the unsubstituted N1 position acts as a vital hydrogen-bond donor to conserved aspartate or serine residues in G-protein coupled receptors (GPCRs)[1]. In enzymatic pathways, such as the Pictet-Spengler reaction catalyzed by Strictosidine Synthase (STR1), the C3 position facilitates cyclization into standard
β
-carboline (tryptoline) frameworks[2].
2-(1-Methyl-1H-indol-4-yl)ethanamine (The Atypical Scaffold):
Shifting the ethylamine to the C4 position fundamentally alters the molecule's spatial trajectory. Furthermore, N1-methylation eliminates the hydrogen-bond donor capacity. This dual modification drastically reduces classic 5-HT2A affinity but increases lipophilicity and blood-brain barrier (BBB) permeability. In biocatalytic applications, STR1 processes 4-substituted indole-ethanamines into unique azepino-indole frameworks (7-membered rings) rather than 6-membered
β
-carbolines[2]. These azepino-indole cores have demonstrated distinct shifts toward dopamine receptor binding activity[3].
Caption: Logical divergence of receptor affinity and biocatalytic products based on indole substitution.
Quantitative Efficacy & Performance Comparison
The following table synthesizes the comparative pharmacodynamic and physicochemical properties of the two scaffolds.
Parameter
Indole-3-ethanamine (Tryptamine)
2-(1-Methyl-1H-indol-4-yl)ethanamine
Causality / Significance
5-HT2A Receptor Affinity
High (Nanomolar
Ki
)
Low to Negligible
Loss of N1 H-bond donor and altered C4 vector disrupts GPCR orthosteric fit[1].
Dopamine Receptor Activity
Low
Moderate to High (Post-cyclization)
Azepino-indole derivatives formed from C4-ethanamines show dopaminergic preference[3].
STR1 Biocatalysis Product
β
-Carboline (Tryptoline)
Azepino-indole
C4 substitution forces a 7-membered ring closure during Pictet-Spengler condensation[2].
Metabolic Stability (MAO)
Low (Rapidly degraded)
Moderate to High
N-methylation and steric hindrance at C4 reduce Monoamine Oxidase (MAO) susceptibility.
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Control groups and internal standards are embedded within the workflows to verify causality.
Objective: Quantify the loss of 5-HT2A affinity and potential dopaminergic shifts.
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human 5-HT2A and D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
Ligand Incubation: In a 96-well plate, combine 100
μ
L of membrane suspension, 50
μ
L of radioligand (
[3H]
-Ketanserin for 5-HT2A;
[3H]
-Spiperone for D2), and 50
μ
L of the test compound (Indole-3-ethanamine or the C4 derivative) at concentrations ranging from
10−10
to
10−5
M.
Equilibration: Incubate the plates in the dark at 37°C for 60 minutes to reach thermodynamic equilibrium.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer.
Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate
IC50
and
Ki
values using non-linear regression (Cheng-Prusoff equation).
Objective: Validate the structural divergence of the cyclized products (Azepino-indole vs.
β
-carboline) using Strictosidine Synthase (STR1).
Enzyme Preparation: Purify recombinant STR1 expressed in E. coli using Ni-NTA affinity chromatography. Verify concentration via Bradford assay.
Reaction Assembly: In a 1 mL reaction volume (100 mM phosphate buffer, pH 7.0), add 2 mM secologanin and 2 mM of the chosen ethanamine substrate.
Catalysis: Initiate the reaction by adding 10
μ
g of purified STR1. Incubate at 30°C for 120 minutes.
Quenching & Extraction: Stop the reaction by adding 100
μ
L of 1M NaOH, followed by extraction with 2 mL of ethyl acetate. Evaporate the organic layer under nitrogen.
LC-MS/MS Validation: Reconstitute in methanol and analyze via LC-MS/MS. Indole-3-ethanamine will yield a mass corresponding to strictosidine (m/z 531). The 2-(1-Methyl-1H-indol-4-yl)ethanamine will yield a distinct retention time and fragmentation pattern indicative of the azepino-indole core[2].
Caption: Parallel experimental workflow for evaluating receptor affinity and biocatalytic product formation.
Conclusion
For drug development professionals, the choice between these scaffolds is dictated by the target objective. Indole-3-ethanamine derivatives remain the gold standard for targeting the serotonergic system. However, 2-(1-Methyl-1H-indol-4-yl)ethanamine is a superior building block when the goal is to evade 5-HT-mediated off-target effects, increase metabolic half-life, or utilize enzymatic synthesis to generate complex, dopaminergic azepino-indole libraries.
References
Semantic Scholar. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Receptors. Retrieved from: [Link]
ACS Publications.
β
-Methyltryptamine Provoking the Crucial Role of Strictosidine Synthase Tyr151-OH for Its Stereoselective Pictet−Spengler Reactions to Tryptoline-type Alkaloids. Retrieved from: [Link]
Universidad de Zaragoza. New Trends and Future Opportunities in the Enzymatic Formation of C-C, C-N, and C-O bonds. Retrieved from:[Link]
As a Senior Application Scientist overseeing the transition of novel pharmacophores from bench-scale synthesis to pilot operations, I recognize that handling structurally rigidified tryptamine derivatives requires precis...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing the transition of novel pharmacophores from bench-scale synthesis to pilot operations, I recognize that handling structurally rigidified tryptamine derivatives requires precision. 2-(1-Methyl-1H-indol-4-yl)ethanamine is a synthetic indolealkylamine frequently utilized in drug development as a precursor or ligand for aminergic receptors.
Because of its basic primary amine functionality and potential pharmacological activity, proper disposal is not merely a regulatory checkbox—it is a critical component of laboratory safety, environmental stewardship, and operational integrity. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and disposal of this compound.
Risk Assessment & Quantitative Data
Before initiating any protocol, we must establish the physicochemical boundaries of the compound. The following tables summarize the quantitative data and the mechanistic causality behind our safety choices.
In the event of a spill, immediate and methodical action is required to prevent exposure and cross-contamination. Do not simply sweep up the powder, as this aerosolizes the active compound.
Step 1: Isolation and Assessment
Evacuate the immediate area. Assess whether the spill is a solid powder or a liquid solution (e.g., dissolved in methanol or dichloromethane). Causality: Identifying the state determines the containment strategy; liquids require absorption, while solids require dust-suppression.
Step 2: Containment and Dust Suppression
For solid spills, lightly mist the powder with a suitable high-flashpoint solvent (like isopropanol) to suppress dust. For liquid spills, surround the area with an inert absorbent such as vermiculite or sand. Causality: Preventing aerosolization is the primary defense against inhalation exposure.
Step 3: Chemical Neutralization
Apply a weak organic acid, such as 1M Citric Acid, to the spill area.
Causality: While strong acids (like HCl) will rapidly protonate the amine, they introduce severe exothermic risks and corrosive vapors. Citric acid safely drives the equilibrium toward the water-soluble ammonium salt without a violent exotherm, neutralizing the basicity of the ethanamine side chain and reducing volatility.
Step 4: Collection and Verification
Use non-sparking tools to scoop the neutralized slurry into a High-Density Polyethylene (HDPE) container. Wipe the area with damp paper towels and place them in the same container. Seal and label immediately.
Fig 1. Step-by-step experimental workflow for amine spill containment and decontamination.
Waste Segregation & Disposal Logistics
According to the [1], 2-(1-Methyl-1H-indol-4-yl)ethanamine must be managed as a hazardous waste. Proper segregation at the point of generation is critical to prevent dangerous chemical interactions and to optimize disposal costs.
Step 1: Point-of-Generation Segregation
Never mix aqueous waste, organic solvent waste, and solid waste. Separate the 2-(1-Methyl-1H-indol-4-yl)ethanamine waste streams into three distinct categories: Solid, Liquid Organic, and Liquid Aqueous. Causality: Segregation prevents unintended exothermic reactions between incompatible solvents and ensures that each stream receives the correct terminal treatment[2].
Step 2: Containerization
Store all waste in High-Density Polyethylene (HDPE) or glass containers. Causality: Organic amines can slowly degrade certain plastics (like polycarbonate) over time. HDPE provides exceptional chemical inertness, ensuring the integrity of the primary containment.
Step 3: Labeling and Accumulation
Label each container with the exact chemical name, the date accumulation began, and the primary hazard (e.g., "Hazardous Waste - Toxic/Irritant Amine"). Generators must accurately identify and count their hazardous waste to determine their regulatory category (e.g., Large Quantity Generator vs. Small Quantity Generator)[3].
Step 4: Final Disposal via Incineration
Coordinate with a licensed hazardous waste disposal facility for high-temperature incineration. Causality: Because the molecular structure contains two nitrogen atoms, thermal degradation will produce nitrogen oxides. High-temperature incineration (>1000°C) equipped with NOx scrubbers is mandatory to destroy the pharmacologically active indole core while preventing the release of toxic, smog-forming gases into the atmosphere.
Fig 2. Logical relationship for segregating indolealkylamine waste streams.
Regulatory Compliance & Documentation
The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a comprehensive plan for the disposal of hazardous waste has been formulated[2].
As outlined in [4], all disposal activities must be tracked via a "cradle-to-grave" manifest system. Ensure that your facility maintains these manifests for a minimum of three years to validate compliance during EPA or state-level environmental audits.
Personal protective equipment for handling 2-(1-Methyl-1H-indol-4-yl)ethanamine
As drug development professionals and neuropharmacologists explore novel serotonergic ligands, 2-(1-Methyl-1H-indol-4-yl)ethanamine has emerged as a critical compound of interest. Structurally isomeric to 1-methyltryptam...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and neuropharmacologists explore novel serotonergic ligands, 2-(1-Methyl-1H-indol-4-yl)ethanamine has emerged as a critical compound of interest. Structurally isomeric to 1-methyltryptamine, this indole-ethanamine derivative features the ethylamine side chain at the 4-position of the indole ring. It is heavily utilized in neuroscience research targeting mood disorders, receptor pharmacology, and the development of novel therapeutics[1].
Handling novel, potentially psychoactive Active Pharmaceutical Ingredients (APIs) requires moving beyond generic safety sheets. As a Senior Application Scientist, I have designed this guide to provide a causality-driven framework for the safe handling, PPE selection, and operational workflows associated with this potent compound.
Hazard Assessment & Causality
Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical and pharmacological mechanisms that make 2-(1-Methyl-1H-indol-4-yl)ethanamine hazardous:
Alkaline Reactivity & Irritation: Like other tryptamine derivatives, the primary amine group on the ethanamine chain is basic. Contact with ocular or dermal moisture leads to localized pH spikes, which can cause severe eye damage and skin irritation[2].
Systemic Pharmacological Activity: Indole-ethanamines are structural analogs of serotonin (5-HT). Inhalation of aerosolized powder or mucosal absorption can lead to unintended central nervous system (CNS) exposure, potentially activating 5-HT1A or 5-HT2A receptors[1].
Electrostatic Dispersion: Free-base indole powders are notoriously electrostatic. During weighing, they can easily aerosolize and bypass standard draft containment if not properly neutralized, creating an invisible inhalation hazard.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific risks, a multi-layered PPE strategy is required. The following table outlines the essential gear and the mechanistic rationale for each selection.
PPE Category
Specification
Scientific Rationale (Causality)
Eye/Face Protection
Snug-fitting, unvented chemical safety goggles.
Prevents fine, electrostatic dust from contacting ocular mucosa, mitigating the risk of severe, amine-induced eye damage[2].
Skin/Body Protection
Disposable Tyvek® lab coat with elastic cuffs.
Indole derivatives are lipophilic. Tyvek prevents powder from embedding in woven fabrics and subsequently reaching the skin.
Hand Protection
Double-gloved Nitrile (min. 0.11 mm thickness).
Nitrile provides an excellent chemical barrier against amines. Double gloving allows safe removal of the outer layer if contaminated during weighing.
Respiratory Protection
N95/P100 particulate respirator (if handled outside a hood).
Prevents inhalation of aerosolized free-base particles, eliminating the primary vector for unintended systemic CNS exposure[3].
To ensure a self-validating safety system, handling must be proceduralized. Below is the step-by-step methodology for preparing a 10 mM stock solution for in vitro receptor binding assays.
Step 1: Environmental Containment
Action: Conduct all handling within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Keep the sash as low as ergonomically possible.
Causality: Fume hoods provide directional airflow away from the operator. A lowered sash minimizes turbulent air that could disperse the electrostatic powder.
Step 2: Static Elimination & Weighing
Action: Equilibrate the sealed compound vial to room temperature in a desiccator. Once in the hood, use an anti-static zero-ionizer fan or static-control weighing boats before opening the vial. Weigh the required mass using a microbalance.
Causality: Cold vials accumulate condensation, which degrades the compound. Neutralizing the static charge prevents the powder from "jumping" off the spatula, ensuring accurate dosing and preventing environmental contamination.
Step 3: Solubilization & Stabilization
Action: Immediately add anhydrous DMSO or absolute ethanol to the weighing vessel to achieve a 10 mM concentration. Triturate gently until fully dissolved.
Causality: Converting the dry powder into a liquid stock solution immediately eliminates the inhalation hazard.
Step 4: Storage
Action: Aliquot the solution into amber glass vials and store at -20°C.
Causality: Indole derivatives are highly sensitive to photo-oxidation and degradation via ambient light and heat.
Step 5: Chemical Decontamination
Action: Wipe down all surfaces, balances, and spatulas with a 1% acetic acid solution, followed by standard soap and water.
Causality: The weak acid protonates the basic amine, converting the lipophilic free-base into a highly water-soluble acetate salt. This ensures complete removal of the residue rather than merely smearing it across the surface.
Spill and Disposal Protocols
Solid Spills: Do not dry sweep. Lightly mist the spill with a 10% ethanol/water solution to bind the dust and reduce aerosolization. Wipe up with absorbent pads and place in a sealed, labeled hazardous waste container.
Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite or sand).
Disposal: Route all contaminated materials and stock solutions to an approved chemical waste facility for high-temperature incineration. Do not flush down the drain, as indole derivatives are classified as toxic to aquatic life[3].
Visualizations
Fig 1: Putative serotonergic signaling pathway activated by indole-ethanamine derivatives.
Fig 2: Standard operating procedure for handling highly active indole-ethanamine powders.
References
Title: SAFETY DATA SHEET - Fisher Scientific (Tryptamine)
Source: jk-sci.
Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Tryptamine)